Ethyl 7(E)-nonadecenoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H40O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl (E)-nonadec-7-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h14-15H,3-13,16-20H2,1-2H3/b15-14+ |
InChI Key |
GRRNDZZMUVEKRZ-CCEZHUSRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7(E)-nonadecenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 7(E)-nonadecenoate. It includes detailed experimental protocols for the determination of these properties, designed to assist researchers in the accurate characterization of this and similar long-chain fatty acid esters.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound and its close structural analogs. Data for the target compound is primarily based on predictive models, highlighting the need for empirical validation.
| Property | This compound | Ethyl 7(Z)-nonadecenoate | Ethyl nonadecanoate (B1228766) (Saturated Analog) |
| CAS Number | 2692622-84-5[1] | 2692622-83-4[2] | 18281-04-4[3] |
| Molecular Formula | C₂₁H₄₀O₂[1] | C₂₁H₄₀O₂[2] | C₂₁H₄₂O₂ |
| Molecular Weight | 324.54 g/mol [1] | 324.54 g/mol [2] | 326.56 g/mol [4] |
| Predicted Boiling Point | 400.6 ± 24.0 °C at 760 mmHg[1] | Not available | 359.1 °C at 760 mmHg (estimated)[4] |
| Melting Point | Not available | Not available | 38-39 °C[4] |
| Predicted Density | 0.871 ± 0.06 g/cm³[1] | Not available | 0.862 g/cm³[4] |
| Refractive Index | Not available | Not available | 1.449[4] |
| Purity | Not available | >99%[2] | >96.0% (GC) |
| Storage Conditions | Not available | Freezer[2] | -20°C[4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of long-chain fatty acid esters like this compound are outlined below. These protocols are generalized and may require optimization for the specific compound.
Synthesis and Purification
Synthesis via Esterification: A plausible synthesis route for this compound involves the Fischer esterification of 7(E)-nonadecenoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or a solid acid resin. The reaction is typically carried out under reflux, with the removal of water to drive the equilibrium towards the ester product.
Purification: The crude product can be purified by a combination of techniques. An initial wash with a mild base (e.g., sodium bicarbonate solution) will remove unreacted acid. Subsequent purification can be achieved by fractional distillation under reduced pressure to separate the high-boiling point ester from more volatile impurities. For high-purity requirements, column chromatography on silica (B1680970) gel, using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient), is effective for separating the target ester from other lipidic compounds.
Workflow for the synthesis, purification, and physicochemical analysis of this compound.
Boiling Point Determination (Under Reduced Pressure)
Due to the high predicted boiling point, determination under reduced pressure (vacuum distillation) is necessary to prevent decomposition.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a small-scale distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the purified this compound into the distillation flask along with a magnetic stir bar for smooth boiling.
-
Procedure:
-
Begin stirring the sample.
-
Gradually apply vacuum to the system, monitoring the pressure with the manometer.
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Record the temperature at which the vapor condenses and distillation occurs at a steady rate. This temperature is the boiling point at the recorded pressure.
-
To stop the distillation, remove the heat source first, allow the apparatus to cool, and then slowly vent the system to atmospheric pressure.
-
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and assessing the purity of crystalline solids.
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid this compound into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with a temperature profile. A typical profile involves an initial heating ramp to melt the sample and erase its thermal history, followed by a controlled cooling step to induce crystallization, and a final heating ramp at a controlled rate (e.g., 5-10 °C/min) through the melting transition.
-
-
Data Analysis: The melting point is typically taken as the onset temperature of the melting endotherm on the DSC thermogram. The shape and sharpness of the peak can also provide information about the purity of the sample.
Density Measurement using a Pycnometer
A pycnometer allows for the precise determination of the density of a liquid or a molten solid.
-
Calibration:
-
Thoroughly clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.
-
Weigh the filled pycnometer to determine the mass of the reference liquid and calculate the exact volume of the pycnometer at that temperature.
-
-
Sample Measurement:
-
If this compound is a solid at room temperature, it must be melted.
-
Fill the clean, dry, and tared pycnometer with the liquid or molten sample, ensuring there are no air bubbles.
-
Bring the filled pycnometer to the desired temperature in a thermostatic bath.
-
Weigh the pycnometer with the sample.
-
-
Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Quantitative Solubility Determination (Gravimetric Method)
This method determines the solubility of a compound in a specific solvent at a given temperature.
-
Saturated Solution Preparation:
-
In a sealed vial, add an excess amount of this compound to a known volume of the desired organic solvent (e.g., ethanol, hexane, chloroform).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Analysis:
-
Allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.
-
-
Gravimetric Measurement:
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once all the solvent has been removed, weigh the dish containing the dried solute.
-
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL). This procedure should be repeated for each solvent of interest.[5][6]
References
- 1. scribd.com [scribd.com]
- 2. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2009154369A2 - High-purity purification method for omega-3 highly unsaturated fatty acids - Google Patents [patents.google.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
A Technical Guide to the Isolation and Identification of Fatty Acid Ethyl Esters from Natural Sources with a Focus on Ethyl 7(E)-nonadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid ethyl esters (FAEEs) are a class of neutral lipids formed by the esterification of a fatty acid with ethanol (B145695). They are found in a variety of natural sources, including plants, insects, and marine organisms. While some FAEEs are well-documented, others, like Ethyl 7(E)-nonadecenoate, remain largely uncharacterized from natural origins. This technical guide outlines a comprehensive workflow for the extraction, purification, and analytical identification of FAEEs from biological matrices, providing researchers with the necessary protocols to explore this diverse class of molecules.
Potential Natural Sources of Fatty Acid Ethyl Esters
FAEEs have been identified in a range of natural materials. While a specific source for this compound is yet to be reported, researchers can explore organisms known to produce a diversity of lipids.
-
Plants: Plant oils are a rich source of fatty acids, which can be transesterified to form ethyl esters. For instance, the ethanol root extract of Sphenocentrum jollyanum has been shown to contain various fatty acid esters, including the saturated C19 compound, ethyl nonadecanoate.[1] Researchers seeking novel FAEEs may consider screening plant species with unique lipid profiles.
-
Insects: The lipid composition of insects is diverse and can be a source of uncommon fatty acids.[2][3][4] Various insect species are known to contain a high percentage of lipids, which can be a source for FAEEs.[2][3][4]
-
Marine Organisms: Marine life, including microalgae and fish, are well-known for their unique fatty acid profiles, including long-chain and unsaturated variants. These organisms represent a promising frontier for the discovery of novel FAEEs.
Isolation and Purification of Fatty Acid Ethyl Esters: A General Workflow
The isolation of FAEEs from natural sources is a multi-step process that involves extraction of total lipids, followed by purification to isolate the desired ester fraction.
Detailed Experimental Protocols
The initial step in isolating FAEEs is the extraction of total lipids from the source material. The choice of method depends on the nature of the sample matrix.
-
Soxhlet Extraction: This is a continuous extraction method suitable for solid samples like dried plant material or insects.
-
Place the dried and ground sample material in a thimble.
-
The thimble is placed in the main chamber of the Soxhlet extractor.
-
The extracting solvent (e.g., hexane (B92381), petroleum ether) is heated in a flask, and the vapor travels up a distillation arm.
-
The vapor condenses in the condenser and drips down into the chamber housing the thimble.
-
Once the chamber is full, the solvent is siphoned back into the flask, carrying the extracted lipids.
-
This cycle is repeated multiple times to ensure complete extraction.
-
The solvent is then evaporated to yield the crude lipid extract.
-
-
Folch Method (for wet samples): This method is ideal for tissues with high water content.
-
Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) mixture.
-
After homogenization, add 0.25 volumes of a 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge the mixture to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to obtain the crude lipid extract.
-
If the target FAEE is not naturally present in sufficient quantities, the fatty acids in the crude lipid extract can be converted to their ethyl esters through transesterification.
-
Dissolve the crude lipid extract in a solution of 1% sulfuric acid in absolute ethanol.
-
Heat the mixture at 70°C for 2-3 hours under a nitrogen atmosphere.
-
After cooling, add an equal volume of saturated NaCl solution.
-
Extract the FAEEs with hexane (2-3 times).
-
Pool the hexane extracts and wash with a 2% potassium bicarbonate solution and then with distilled water.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
Evaporate the hexane to obtain the crude FAEE mixture.
The crude FAEE mixture is then purified to isolate the fraction of interest.
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel 60 (70-230 mesh).
-
Dissolve the crude FAEE mixture in a small amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the FAEEs.
-
Pool the relevant fractions and evaporate the solvent.
-
-
Solid-Phase Extraction (SPE):
-
Condition an aminopropyl-silica SPE cartridge with hexane.
-
Load the crude FAEE mixture dissolved in hexane onto the cartridge.
-
Elute with hexane to obtain the FAEE fraction. Other lipid classes will be retained on the column.
-
Evaporate the solvent to obtain the purified FAEEs.
-
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of FAEEs.
GC-MS Protocol
-
Sample Preparation: Dissolve the purified FAEE fraction in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).
-
Injector: Splitless mode at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-600.
-
-
Identification: The identification of this compound would be based on its retention time and the fragmentation pattern in the mass spectrum, which would be compared to a reference standard if available, or interpreted based on known fragmentation rules for fatty acid esters.
Data Presentation
Quantitative data from the analysis of FAEEs in natural sources should be presented in a clear and structured manner.
Table 1: Example of Fatty Acid Ethyl Ester Composition in a Natural Source (Hypothetical Data for a Plant Seed Oil)
| Fatty Acid Ethyl Ester | Retention Time (min) | Relative Abundance (%) |
| Ethyl Palmitate (C16:0) | 18.2 | 25.4 |
| Ethyl Stearate (C18:0) | 20.5 | 10.2 |
| Ethyl Oleate (C18:1) | 20.8 | 45.8 |
| Ethyl Linoleate (C18:2) | 21.1 | 15.6 |
| Other Esters | - | 3.0 |
Visualization of Logical Relationships
Understanding the classification of lipids is crucial for contextualizing the role of FAEEs.
Conclusion
While the natural occurrence of this compound remains to be discovered, the methodologies outlined in this guide provide a robust and systematic approach for the isolation and characterization of fatty acid ethyl esters from diverse natural sources. By employing these techniques, researchers can contribute to the expanding knowledge of lipid diversity and uncover novel compounds with potential applications in drug development and other scientific fields. The detailed protocols and workflows are intended to serve as a valuable resource for scientists embarking on the exploration of the natural lipidome.
References
Synthesis of Ethyl 7(E)-nonadecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for Ethyl 7(E)-nonadecenoate, a long-chain unsaturated fatty acid ester. The document provides a comprehensive overview of viable synthetic strategies, including the Horner-Wadsworth-Emmons reaction, Wittig reaction, and Olefin Cross-Metathesis, for the crucial olefination step. Additionally, it covers the final esterification to yield the target compound. Each section includes detailed experimental protocols, data presentation in tabular format for easy comparison, and logical workflow diagrams created using Graphviz to illustrate the synthetic processes.
Horner-Wadsworth-Emmons (HWE) Pathway
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers from aldehydes and stabilized phosphonate (B1237965) carbanions.[1][2][3] This pathway offers a reliable and high-yielding route to this compound. The overall strategy involves the synthesis of a phosphonate ester intermediate, followed by the HWE reaction with an appropriate aldehyde and a final esterification step if necessary.
Overall Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of Diethyl (12-(ethoxycarbonyl)dodecyl)phosphonate via Arbuzov Reaction
The Arbuzov reaction is a classic method for the formation of a carbon-phosphorus bond, involving the reaction of a trialkyl phosphite with an alkyl halide.[4]
-
Materials:
-
Ethyl 12-bromododecanoate
-
Triethyl phosphite
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine ethyl 12-bromododecanoate (1 equivalent) and triethyl phosphite (1.5 equivalents).
-
Heat the mixture to 150-160 °C.[5]
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy until completion (typically 2-4 hours).
-
After cooling to room temperature, purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials, yielding diethyl (12-(ethoxycarbonyl)dodecyl)phosphonate as a colorless oil.
-
Step 2: Horner-Wadsworth-Emmons Reaction
This step couples the phosphonate with heptanal to form the target unsaturated ester.
-
Materials:
-
Diethyl (12-(ethoxycarbonyl)dodecyl)phosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Heptanal
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of diethyl (12-(ethoxycarbonyl)dodecyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Arbuzov Reaction | Ethyl 12-bromododecanoate | Triethyl phosphite | - | Neat | 150-160 | 2-4 | >90 | [5] |
| HWE Reaction | Diethyl (12-(ethoxycarbonyl)dodecyl)phosphonate | Heptanal | NaH | THF | 0 to RT | 2-12 | 80-95 | [6] |
Wittig Reaction Pathway
The Wittig reaction provides another powerful method for alkene synthesis.[7][8] To achieve the desired (E)-stereoselectivity with unstabilized ylides, the Schlosser modification is often employed.[9][10] This pathway involves the preparation of a phosphonium (B103445) salt, in situ generation of the ylide, and subsequent reaction with an aldehyde.
Overall Synthetic Workflow
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Ethyl 7(E)-Nonadecenoate: An Obscure Compound with Limited Public Data
Researchers, scientists, and drug development professionals may find a surprising scarcity of public information regarding the discovery, history, and specific biological activities of ethyl 7(E)-nonadecenoate. Despite the vast landscape of chemical and biological research, this particular long-chain fatty acid ester remains largely uncharacterized in publicly accessible scientific literature.
While the broader class of fatty acid ethyl esters (FAEEs) is well-documented, with various members identified from natural sources and synthesized for diverse research and industrial purposes, this compound appears to be an outlier with no significant historical record or detailed biological studies associated with it.
A thorough search of available scientific databases reveals no specific publications detailing the initial discovery or a historical timeline of this compound. Its existence is acknowledged primarily through chemical supplier listings, which provide basic chemical properties but lack information on its origins or scientific provenance. The CAS number for the (7E)-isomer is 2692622-84-5.
In contrast, related compounds have been the subject of scientific inquiry. For instance, (E)-9-octadecenoic acid ethyl ester, a structurally similar compound, was isolated from lotus (B1177795) seedpods and investigated for its anti-inflammatory properties.[1] This research demonstrated that the compound could inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines.[1] However, it is crucial to note that this is a different molecule, and its biological activities cannot be directly extrapolated to this compound.
The lack of specific research on this compound means there are no publicly available detailed experimental protocols for its synthesis or isolation, nor are there any described signaling pathways or mechanisms of action to visualize. Consequently, the creation of an in-depth technical guide or whitepaper with the requested data presentation, experimental protocols, and visualizations is not feasible based on the current body of scientific literature.
Further research and initial studies would be required to elucidate the chemical synthesis, natural occurrence (if any), and biological significance of this compound. Until such research is conducted and published, it will remain a molecule of unknown history and function within the scientific community.
References
Spectral Analysis of Ethyl 7(E)-nonadecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 7(E)-nonadecenoate, a long-chain unsaturated fatty acid ester. Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of analogous long-chain saturated and unsaturated esters. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and related compounds in research and development settings.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| a | ~5.4 | Multiplet |
| b | ~4.12 | Quartet |
| c | ~2.28 | Triplet |
| d | ~2.0 | Multiplet |
| e | ~1.62 | Multiplet |
| f | ~1.25 | Multiplet |
| g | ~1.25 | Triplet |
| h | ~0.88 | Triplet |
¹³C NMR (Carbon NMR):
| Carbon Atom | Predicted Chemical Shift (ppm) |
| 1 | ~174 |
| 2 | ~60 |
| 3 | ~34 |
| 4-6, 9-18 | ~22-32 |
| 7, 8 | ~130 |
| 19 | ~14 |
| Ethyl CH₂ | ~60 |
| Ethyl CH₃ | ~14 |
Mass Spectrometry (MS)
Electron Ionization (EI-MS):
| m/z | Predicted Identity |
| 324 | [M]⁺ (Molecular Ion) |
| 279 | [M - OCH₂CH₃]⁺ |
| 88 | McLafferty rearrangement product |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Predicted Functional Group Vibration |
| ~3010 | =C-H stretch (alkene) |
| ~2925, ~2855 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1670 | C=C stretch (trans-alkene) |
| ~1170 | C-O stretch (ester) |
| ~965 | =C-H bend (out-of-plane, trans-alkene) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of long-chain fatty acid esters.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this analysis.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Method: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
Procedure: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Visualizations
The following diagrams illustrate the key structural features of this compound and a general workflow for its spectral analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for spectral analysis.
An In-depth Technical Guide to the Predicted Physicochemical Properties of Ethyl 7(E)-nonadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7(E)-nonadecenoate is a long-chain fatty acid ethyl ester. An understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for a variety of applications in research and development, including its potential use in drug formulation and as a bioactive lipid molecule. This technical guide provides an overview of the predicted boiling point and density of this compound, presents comparative data for structurally similar compounds, and details the methodologies employed for such predictions.
Predicted Physicochemical Properties of this compound
The predicted boiling point and density of this compound are summarized below. These values are derived from computational models that utilize the molecular structure of the compound to estimate its macroscopic properties.
| Property | Predicted Value |
| Boiling Point | 400.6 ± 24.0 °C[1] |
| Density | 0.871 ± 0.06 g/cm³[1] |
Comparative Data of Structurally Similar Fatty Acid Ethyl Esters
To provide context for the predicted values of this compound, the following table presents experimental and estimated data for other long-chain fatty acid ethyl esters. These compounds share structural similarities, such as a long hydrocarbon chain and an ethyl ester functional group, which influence their physical properties.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) |
| Ethyl Oleate (B1233923) | C₂₀H₃₈O₂ | 205-208 (at reduced pressure)[2] | 0.87 (at 25 °C)[3][4] |
| Ethyl Elaidate | C₂₀H₃₈O₂ | 390.66 (rough estimate)[5] | 0.8664[5] |
| Ethyl Linoleate | C₂₀H₃₆O₂ | 224 (at 17 mmHg)[6][7] | 0.876 (at 25 °C)[6][7] |
| Ethyl Palmitate | C₁₈H₃₆O₂ | 312.68[8] | Not readily available |
Prediction Methodologies
The prediction of physicochemical properties for novel or uncharacterized compounds is a cornerstone of modern computational chemistry, often falling under the umbrella of Quantitative Structure-Property Relationship (QSPR) models.[9][10][11] These models establish a mathematical relationship between the molecular structure of a compound and its physical properties.
Boiling Point Prediction: Group Contribution Methods
A widely used approach for predicting boiling points is the group contribution method.[12][[“]][14][15] These methods are based on the principle that the overall property of a molecule is the sum of contributions from its individual functional groups.
The Joback Method: A Common Protocol
The Joback method is a well-established group contribution technique for estimating several thermodynamic properties, including the normal boiling point.[1][16][17][18][19] The general protocol is as follows:
-
Molecular Structure Decomposition : The chemical structure of the target molecule, in this case, this compound, is dissected into a set of predefined functional groups.
-
Summation of Group Contributions : Each functional group has a specific numerical contribution to the boiling point. These contribution values are summed based on their occurrence in the molecule.
-
Application of the Prediction Equation : The sum of the group contributions is then used in a simple linear equation to calculate the normal boiling point in Kelvin. The general form of the Joback equation for boiling point is:
-
Tb (K) = 198.2 + Σ(Tb,ini) where Tb,i is the contribution of the i-th group and ni is the number of occurrences of that group.
-
Density Prediction: The Rackett Equation and Group Contribution Methods
Similar to boiling point, density can also be predicted using computational methods.
The Rackett Equation
The Rackett equation is a two-parameter corresponding states model used to predict the saturated liquid density of a substance.[20][21][22][23][24][25] The equation is as follows:
-
ρs = (PcM) / (RTcZc(1 + (1 - T/Tc)2/7))
Where:
-
ρs is the saturated liquid density
-
Pc is the critical pressure
-
M is the molar mass
-
R is the ideal gas constant
-
Tc is the critical temperature
-
Zc is the critical compressibility factor
-
T is the temperature of interest
The critical properties (Pc, Tc, and Zc) can themselves be estimated using group contribution methods, making this a powerful predictive tool.
Group Contribution for Molar Volume
Another approach involves predicting the molar volume (Vm) using group contributions, from which density can be calculated (ρ = Molar Mass / Vm).[26][27] Similar to the Joback method for boiling point, this involves summing the volume contributions of the constituent functional groups of the molecule.
Visualizations
The following diagrams illustrate the conceptual framework for predicting the physicochemical properties of this compound.
Conclusion
The predicted boiling point and density of this compound provide valuable initial data for researchers and drug development professionals. While experimental validation is always recommended, the computational methodologies outlined in this guide offer a robust and efficient means of estimating key physicochemical properties. These predictive models, rooted in the principles of Quantitative Structure-Property Relationships and group contribution methods, are indispensable tools in modern chemical and pharmaceutical sciences, facilitating the rational design and evaluation of novel compounds.
References
- 1. Boiling Point: Joback's Method [molecularknowledge.com]
- 2. phexcom.com [phexcom.com]
- 3. Ethyl oleate | 111-62-6 [chemicalbook.com]
- 4. Ethyl oleate - Wikipedia [en.wikipedia.org]
- 5. ELAIDIC ACID ETHYL ESTER CAS#: 6114-18-7 [amp.chemicalbook.com]
- 6. Ethyl Linoleate - Ataman Kimya [atamanchemicals.com]
- 7. 亚油酸乙酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. isarpublisher.com [isarpublisher.com]
- 10. Quantitative Structure-Property Relationship Approach in Formulation Development: an Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemthermo.ddbst.com [chemthermo.ddbst.com]
- 13. consensus.app [consensus.app]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Joback method - Wikipedia [en.wikipedia.org]
- 17. scribd.com [scribd.com]
- 18. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 19. researchgate.net [researchgate.net]
- 20. molecularknowledge.com [molecularknowledge.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Saturated Liquid Density: Rackett [trc.nist.gov]
- 24. Density/Volume (chemicals.volume) — Chemicals 1.5.0 documentation [chemicals.readthedocs.io]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. path.web.ua.pt [path.web.ua.pt]
In-depth Technical Guide: 7-Nonadecenoic acid, ethyl ester, (7E)-
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
7-Nonadecenoic acid, ethyl ester, (7E)- is a specific stereoisomer of a long-chain fatty acid ethyl ester. Fatty acid ethyl esters (FAEEs) are a class of neutral lipids formed by the esterification of fatty acids with ethanol (B145695). In biological systems, they are recognized as non-oxidative metabolites of ethanol and have been implicated in the cellular mechanisms of ethanol-induced organ damage. In the realm of drug development and research, specific unsaturated fatty acid esters are investigated for their potential biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a summary of the available technical information for 7-Nonadecenoic acid, ethyl ester, (7E)-.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2692622-84-5 | ChemicalBook[1] |
| Molecular Formula | C21H40O2 | ChemicalBook[1] |
| Molecular Weight | 324.54 g/mol | ChemicalBook[1] |
| Boiling Point (Predicted) | 400.6 ± 24.0 °C | ChemicalBook[1] |
| Density (Predicted) | 0.871 ± 0.06 g/cm3 | ChemicalBook[1] |
Commercial Availability
Direct commercial suppliers for 7-Nonadecenoic acid, ethyl ester, (7E)- are not prominently listed in readily accessible databases. While ChemicalBook lists the compound, it serves as a directory and does not guarantee availability from a specific supplier[1].
It is important to distinguish this compound from its stereoisomer and related compounds, which are more readily available:
-
Ethyl 7(Z)-nonadecenoate (CAS 2692622-83-4): The (Z)- or cis-isomer is commercially available from suppliers such as Larodan Research Grade Lipids[2].
-
7(E)-Nonadecenoic acid (CAS 191544-99-7): The free fatty acid form of the (E)-isomer is also available from suppliers like Larodan Research Grade Lipids[3].
Researchers requiring 7-Nonadecenoic acid, ethyl ester, (7E)- may need to consider custom synthesis.
Synthesis and Experimental Protocols
Due to the limited commercial availability and published research on this specific compound, detailed experimental protocols are not available. However, general methods for the synthesis and analysis of fatty acid ethyl esters can be adapted.
General Synthesis Workflow
The synthesis of 7-Nonadecenoic acid, ethyl ester, (7E)- would typically involve the esterification of 7(E)-Nonadecenoic acid with ethanol.
Caption: General workflow for the synthesis of 7-Nonadecenoic acid, ethyl ester, (7E)-.
Experimental Protocol (General Esterification):
-
Reactant Preparation: Dissolve 7(E)-Nonadecenoic acid in a suitable solvent, such as toluene (B28343) or hexane (B92381).
-
Addition of Ethanol: Add an excess of absolute ethanol to the reaction mixture.
-
Catalysis: Introduce a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or an immobilized lipase (B570770) for a more selective, milder reaction.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent.
-
Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Analytical Methods
Standard analytical techniques for the characterization and quantification of fatty acid ethyl esters include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating and identifying individual fatty acid esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, including the confirmation of the ethyl ester group and the stereochemistry of the double bond.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purification and quantification, especially when coupled with a suitable detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.
Potential Research Applications and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for 7-Nonadecenoic acid, ethyl ester, (7E)-, research on structurally similar fatty acid esters provides insights into potential areas of investigation.
Fatty acids and their derivatives are known to interact with various cellular signaling pathways. For instance, some unsaturated fatty acids are ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.
Caption: A hypothetical signaling pathway for an unsaturated fatty acid ester.
Given the structural similarity to other bioactive lipids, potential research applications for 7-Nonadecenoic acid, ethyl ester, (7E)- could include:
-
Anti-inflammatory studies: Investigating its effects on inflammatory pathways in various cell models.
-
Metabolic studies: Assessing its role in lipid metabolism and potential interactions with metabolic receptors.
-
Cytotoxicity assays: Evaluating its potential as an anti-cancer agent in different cancer cell lines.
Conclusion
7-Nonadecenoic acid, ethyl ester, (7E)- is a specific fatty acid ester for which detailed technical information and commercial availability are currently limited. Researchers interested in this compound will likely need to pursue custom synthesis. The information provided in this guide on general synthesis and analytical methods, along with potential areas of biological investigation based on related compounds, serves as a foundational resource for initiating research on this molecule. Further studies are required to elucidate its specific physicochemical properties, biological activities, and mechanisms of action.
References
Potential Research Applications of Long-Chain Fatty Acid Esters: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acid esters (LCFAes) are a diverse class of lipids that have emerged as critical molecules in various physiological and pathophysiological processes. Traditionally viewed as simple storage lipids, recent research has unveiled their multifaceted roles as signaling molecules, biomarkers, and potential therapeutic agents. This technical guide provides a comprehensive overview of the current research applications of LCFAes, with a focus on their roles in cellular signaling, their potential as diagnostic and prognostic biomarkers, and their burgeoning applications in drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of biochemistry, pharmacology, and medicine.
Physicochemical Properties of Long-Chain Fatty Acid Esters
The physicochemical properties of LCFAes are fundamental to their biological functions, influencing their distribution, metabolism, and interaction with cellular components. These properties are largely determined by the chain length, degree of saturation of the constituent fatty acids, and the nature of the ester linkage.[1][2]
| Property | Saturated LCFA Esters | Unsaturated LCFA Esters | Factors Influencing the Property |
| Melting Point (°C) | Generally higher, solid at room temperature.[2] | Generally lower, liquid at room temperature.[2][3] | Increases with chain length; decreases with the number of double bonds.[4][5] |
| Boiling Point (°C) | High, increases with chain length.[5] | Generally lower than saturated counterparts of the same chain length. | Increases with chain length.[5] |
| Density (g/cm³) | Slightly lower than water. | Slightly lower than saturated counterparts.[3] | Decreases with increasing chain length of the alcohol moiety.[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[2][6] | Similar to saturated esters, but can be slightly more soluble in some organic solvents.[6] | The long hydrophobic hydrocarbon chain dictates solubility.[2] |
Table 1: General Physicochemical Properties of Long-Chain Fatty Acid Esters.
| Specific Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl Palmitate | C₁₇H₃₄O₂ | 270.45 | 30.5 | 338 |
| Methyl Stearate | C₁₉H₃₈O₂ | 298.51 | 38-40 | 215 (at 15 mmHg) |
| Methyl Oleate | C₁₉H₃₆O₂ | 296.49 | -20 | 218 (at 20 mmHg) |
| Ethyl Palmitate | C₁₈H₃₆O₂ | 284.48 | 24-26 | 192 (at 15 mmHg) |
| 9-PAHSA | C₃₄H₆₆O₄ | 538.9 | - | - |
Table 2: Physicochemical Properties of Specific Long-Chain Fatty Acid Esters.
Signaling Pathways Modulated by Long-Chain Fatty Acid Esters
LCFAes and their derivatives, particularly fatty acid esters of hydroxy fatty acids (FAHFAs), act as potent signaling molecules that modulate key cellular pathways involved in metabolism and inflammation. Two of the most well-characterized pathways are the G-protein coupled receptor 120 (GPR120) and the AMP-activated protein kinase (AMPK) pathways.
GPR120 Signaling Pathway
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including omega-3 fatty acids and certain FAHFAs.[7][8] Its activation triggers anti-inflammatory and insulin-sensitizing effects.
AMPK Signaling Pathway
Long-chain fatty acyl-CoAs, the activated forms of long-chain fatty acids, can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] This activation promotes fatty acid oxidation and inhibits lipid synthesis.[11]
Long-Chain Fatty Acid Esters as Biomarkers
The levels of specific LCFAes in biological fluids and tissues can reflect metabolic health and disease states, positioning them as promising biomarkers. For instance, lower levels of certain FAHFAs have been observed in individuals with insulin resistance and type 2 diabetes.[12]
| Biomarker Candidate | Associated Condition(s) | Sample Type | Key Findings |
| Palmitic acid esters of hydroxy stearic acids (PAHSAs) | Insulin Resistance, Type 2 Diabetes | Serum, Adipose Tissue | Levels are reduced in insulin-resistant humans and correlate with insulin sensitivity.[12][13] |
| Oleic acid esters of hydroxy stearic acids (OAHSAs) | Metabolic Health | Serum | Levels are altered in response to diet and are associated with BMI.[14] |
| Various FAHFA species | Obesity | Serum | Baseline concentrations of 16 FAHFA species were found to be 2- to 8-fold lower in overweight/obese individuals compared to normal-weight individuals. |
Table 3: Long-Chain Fatty Acid Esters as Potential Biomarkers.
Therapeutic Potential and Drug Development
The diverse biological activities of LCFAes make them attractive candidates for therapeutic development, particularly for metabolic and inflammatory diseases.
| Therapeutic Area | Target | Mechanism of Action | Potential Indication(s) |
| Metabolic Diseases | GPR120, AMPK | Enhance insulin secretion and sensitivity, promote glucose uptake, increase fatty acid oxidation. | Type 2 Diabetes, Obesity, Non-alcoholic fatty liver disease (NAFLD) |
| Inflammatory Diseases | GPR120, NF-κB | Inhibit pro-inflammatory cytokine production, reduce immune cell infiltration. | Inflammatory Bowel Disease (IBD), Arthritis |
| Cancer | Apoptotic pathways | Induce apoptosis in cancer cells, potentially by increasing oxidative stress. | Leukemia, Breast Cancer, Uterine Sarcoma |
Table 4: Therapeutic Potential of Long-Chain Fatty Acid Esters.
Quantitative Data on Biological Activities
| Compound | Cell Line/Model | Biological Effect | Quantitative Measurement (e.g., IC₅₀, % change) |
| Tetradecyl p-coumarate | MOLT-4 (human lymphoblastic leukemia) | Cytotoxicity | IC₅₀ = 0.123 ± 0.012 µM[15] |
| Hexadecyl p-coumarate | MOLT-4 (human lymphoblastic leukemia) | Cytotoxicity | IC₅₀ = 0.301 ± 0.069 µM[15] |
| Tetradecyl caffeate | MOLT-4 (human lymphoblastic leukemia) | Cytotoxicity | IC₅₀ = 1.0 ± 0.1 µM[15] |
| 5-, 9-, and 10-PAHSA | MIN6 (pancreatic β-cells) | Potentiation of Glucose-Stimulated Insulin Secretion | 22-36% increase at 20 µM[8] |
| 9-POHSA and 9-OAHSA | RAW 264.7 (macrophage-like cells) | Anti-inflammatory | Suppression of LPS-stimulated IL-1β and IL-6 production.[16][17] |
| Palmitic Acid | MB231 (breast cancer) | Cytotoxicity | IC₅₀ was approximately half of that observed in MCF7 cells.[18] |
Table 5: Quantitative Data on the Biological Activities of Long-Chain Fatty Acid Esters.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are summaries of key experimental procedures.
Synthesis of 9(R)-Palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA)
This protocol outlines the chemical synthesis of enantiomerically pure 9(R)-PAHSA, a biologically active FAHFA.[7][13]
-
Synthesis of the 9(R)-hydroxystearic acid (9(R)-HSA) backbone: This is achieved via sequential Grignard reactions on (R)-epichlorohydrin.
-
Protection of the carboxylic acid: The carboxylic acid of the synthesized 9(R)-HSA is protected as a methyl ester.
-
Esterification: The hydroxyl group of the 9(R)-HSA methyl ester is esterified with palmitoyl (B13399708) chloride.
-
Deprotection: The final step involves the hydrolysis of the methyl ester to yield 9(R)-PAHSA.[7]
Quantification of FAHFAs in Biological Samples by LC-MS/MS
This protocol describes the extraction, enrichment, and analysis of FAHFAs from tissues.[19][20][21]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate.
-
Compound Treatment: Treat cells with various concentrations of the long-chain fatty acid ester for a specified period.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
AMPK Activation Assay
This assay measures the phosphorylation status of AMPK in whole cells.[12][15][25][26]
-
Cell Culture: Culture cells in a 96-well plate.
-
Treatment: Treat cells with the long-chain fatty acyl-CoA or ester of interest.
-
Fixation and Permeabilization: Fix and permeabilize the cells within the wells.
-
Immunostaining: Perform a fluorescent ELISA using a primary antibody against phosphorylated AMPK (pAMPK) and a secondary antibody conjugated to a fluorophore.
-
Total Protein Staining: Stain for total protein in each well for normalization.
-
Fluorescence Measurement: Measure the fluorescence intensity for both pAMPK and total protein using a fluorescence plate reader.[25]
In Vivo Efficacy Study in a Diabetic Mouse Model (db/db mice)
The db/db mouse is a widely used model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance.[10][27][28][29]
-
Animal Model: Use male db/db mice and their lean littermates as controls.
-
Treatment: Administer the long-chain fatty acid ester or vehicle control via oral gavage or intraperitoneal injection for a specified duration.[29]
-
Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels regularly.[29]
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.
-
Tissue Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, pancreas) for further analysis (e.g., histology, gene expression, lipid profiling).
Assessment of Anti-inflammatory Effects in a Mouse Model of Colitis
Dextran sodium sulfate (B86663) (DSS)-induced colitis is a common model for studying inflammatory bowel disease.[11][14][30][31]
-
Induction of Colitis: Administer DSS in the drinking water to induce colitis in mice.[31]
-
Treatment: Administer the long-chain fatty acid ester or vehicle control daily.
-
Clinical Assessment: Monitor disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.[31]
-
Endpoint Analysis: At the end of the experiment, measure colon length, and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).[30]
Conclusion
Long-chain fatty acid esters are a rapidly evolving field of research with significant potential across multiple scientific disciplines. Their roles as signaling molecules that modulate fundamental cellular processes have opened new avenues for understanding and treating complex diseases such as type 2 diabetes, chronic inflammation, and cancer. The development of sophisticated analytical techniques has enabled the identification and quantification of these lipids as potential biomarkers, paving the way for improved diagnostics and personalized medicine. As our understanding of the synthesis, metabolism, and biological functions of long-chain fatty acid esters continues to grow, so too will their applications in drug discovery and development, offering novel therapeutic strategies for a range of human diseases. This guide provides a foundational resource for researchers poised to explore the exciting and promising landscape of long-chain fatty acid ester research.
References
- 1. google.com [google.com]
- 2. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. isarpublisher.com [isarpublisher.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. insights.envigo.com [insights.envigo.com]
- 10. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Chronic exposure to free fatty acid reduces pancreatic beta cell insulin content by increasing basal insulin secretion that is not compensated for by a corresponding increase in proinsulin biosynthesis translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes [frontiersin.org]
- 18. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 20. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bioassaysys.com [bioassaysys.com]
- 25. mybiosource.com [mybiosource.com]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Antidiabetic Effect of Artemether in Db/Db Mice Involves Regulation of AMPK and PI3K/Akt Pathways [frontiersin.org]
- 28. Antidiabetic and Antiobesity Effects of Artemether in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Unveiling and Validating the Role of Fatty Acid Metabolism in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 7(E)-nonadecenoate
Application Note: GC-MS Analysis of Ethyl 7(E)-nonadecenoate
Introduction
This compound is a long-chain monounsaturated fatty acid ethyl ester (FAEE). The analysis of FAEEs is crucial in various fields, including biofuel research, food science, and clinical diagnostics, where they can serve as biomarkers for alcohol consumption. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of FAEEs in complex mixtures due to its high chromatographic resolution and sensitive, specific detection capabilities. This application note provides a comprehensive protocol for the analysis of this compound using GC-MS.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. The mass spectral data is predicted based on the known fragmentation patterns of similar long-chain monounsaturated fatty acid ethyl esters.
| Parameter | Value |
| Molecular Formula | C₂₁H₄₀O₂ |
| Molecular Weight | 324.54 g/mol |
| Predicted Retention Index | 2200 - 2300 (Non-polar column, e.g., DB-5ms) |
Predicted Electron Ionization (EI) Mass Spectrum:
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance (%) | Ion Identity (Tentative) |
| 324 | 5-15 | [M]⁺ (Molecular Ion) |
| 279 | 10-25 | [M-OC₂H₅]⁺ (Loss of ethoxy group) |
| 88 | 80-100 | McLafferty rearrangement product ([C₄H₈O₂]⁺) |
| 73 | 30-50 | [COOC₂H₅]⁺ |
| 55 | 60-90 | [C₄H₇]⁺ (Alkenyl fragment) |
| 41, 43, 69, 83 | Variable | Series of hydrocarbon fragments ([CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺) |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need optimization based on the specific sample matrix.
Materials:
-
Sample containing this compound
-
Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
0.5 M Sodium Hydroxide in Methanol
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Glass test tubes with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Glass Pasteur pipettes
-
GC vials with inserts
Protocol for Samples Requiring Transesterification (e.g., from Triacylglycerols):
-
Lipid Extraction: If the analyte is part of a larger lipid matrix, perform a lipid extraction using a method like Folch or Bligh-Dyer.
-
Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
-
Heating: Cap the tube tightly and heat at 100°C for 10 minutes in a heating block.
-
Esterification: Cool the tube to room temperature. Add 2 mL of 14% BF₃-Methanol solution.
-
Heating: Cap the tube and heat again at 100°C for 5 minutes.
-
Extraction of FAEEs: Cool the tube to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAEEs to a clean test tube using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to a GC vial for analysis.
Protocol for Direct Analysis (if the sample is already an ester):
-
Dissolution: Dissolve a known quantity of the sample in hexane to a final concentration of approximately 10-100 µg/mL.[1]
-
Filtration: If the sample contains particulate matter, filter it through a 0.2 µm PTFE syringe filter into a clean GC vial.[2]
GC-MS Instrumentation and Conditions
The following are typical instrument parameters for the analysis of long-chain FAEEs on a standard GC-MS system.
Gas Chromatograph (GC) Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Split/Splitless |
| Injector Temp. | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | - Initial Temp: 100°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 10 min |
Mass Spectrometer (MS) Conditions:
| Parameter | Recommended Setting |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-550 |
| Solvent Delay | 3-5 minutes (to avoid detecting the solvent peak) |
Data Analysis and Interpretation
-
Peak Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference or library spectrum. In the absence of a library entry, identification relies on the interpretation of the fragmentation pattern, including the molecular ion and characteristic fragment ions (e.g., m/z 88).
-
Retention Index: The retention time of the analyte peak can be converted to a retention index by analyzing a homologous series of n-alkanes under the same chromatographic conditions. This provides a more robust identification parameter than retention time alone.
-
Quantification: For quantitative analysis, an internal standard (e.g., Ethyl heptadecanoate) should be used. A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to that of the internal standard.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: Synthesis of Ethyl 7(E)-nonadecenoate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 7(E)-nonadecenoate, a long-chain fatty acid ethyl ester (FAEE), through a base-catalyzed transesterification reaction. The synthesis involves the reaction of a triglyceride source rich in 7(E)-nonadecenoic acid with ethanol (B145695) in the presence of a sodium methoxide (B1231860) catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. Additionally, representative data and troubleshooting guidelines are presented to aid researchers in successfully synthesizing and isolating the target compound.
Introduction
Fatty acid ethyl esters (FAEEs) are a class of neutral lipids formed by the esterification of fatty acids with ethanol. They have diverse applications in various fields, including biofuels, cosmetics, and as lubricants.[1] In the pharmaceutical and biomedical research sectors, specific FAEEs are of interest for their potential biological activities and as reference standards for analytical studies. The transesterification of triglycerides is a common and efficient method for the production of FAEEs.[2][3] This process involves the exchange of the alkoxy group of an ester with that of an alcohol, typically catalyzed by an acid or a base.[3] Base-catalyzed transesterification is often preferred for its high reaction rates and yields when using refined oils with low free fatty acid content.[2]
This protocol details a laboratory-scale synthesis of this compound using a base-catalyzed transesterification approach. The methodology is adapted from established procedures for the synthesis of biodiesel and other long-chain FAEEs.[4][5][6]
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| Triglyceride oil rich in 7(E)-nonadecenoic acid | High Purity | (User Defined) |
| Ethanol (Absolute, ≥99.5%) | ACS Grade | (User Defined) |
| Sodium Methoxide (CH₃ONa) | Reagent Grade | (User Defined) |
| Hexane (B92381) | HPLC Grade | (User Defined) |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Grade | (User Defined) |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | ACS Grade | (User Defined) |
| Deionized Water | Type I | (User Defined) |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH indicator strips
Procedure
1. Catalyst Preparation:
-
In a dry 100 mL Erlenmeyer flask, carefully dissolve 1.0 g of sodium methoxide in 50 mL of absolute ethanol under gentle stirring.
-
Note: This solution is highly corrosive and moisture-sensitive. Prepare it fresh before use and handle it under a fume hood.
2. Transesterification Reaction:
-
Place 100 g of the triglyceride oil into the 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.
-
Heat the oil to 60°C with continuous stirring.[6]
-
Once the temperature is stable, slowly add the freshly prepared sodium methoxide/ethanol solution to the flask. This corresponds to an approximate 1:6 molar ratio of oil to ethanol.[6]
-
Maintain the reaction mixture at 60-65°C for 2 hours with vigorous stirring.[6][7]
3. Separation and Washing:
-
After 2 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel. Two distinct layers will form: an upper layer of ethyl esters and a lower layer of glycerol (B35011).
-
Allow the layers to separate completely (this may take 30-60 minutes).
-
Carefully drain and collect the lower glycerol layer.
-
Wash the upper ethyl ester layer with 50 mL of deionized water to remove any remaining catalyst, soap, and excess ethanol. Gently shake the funnel and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the washing step two more times with 50 mL of deionized water, followed by a final wash with 50 mL of brine to break any emulsions.
4. Drying and Solvent Removal:
-
Transfer the washed ethyl ester layer to a clean, dry Erlenmeyer flask.
-
Add approximately 5-10 g of anhydrous sodium sulfate to the flask to remove residual water. Swirl the flask occasionally for 15-20 minutes.
-
Decant or filter the dried ethyl ester solution to remove the sodium sulfate.
-
Concentrate the solution using a rotary evaporator to remove the hexane and any remaining volatile impurities.
5. (Optional) High-Purity Purification:
-
For obtaining high-purity this compound, further purification can be performed using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[8][9][10]
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify this compound and determine the fatty acid profile of the product.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the ethyl ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the ester.
Quantitative Data Summary
The following table presents illustrative data for the synthesis of this compound based on typical yields and purities achieved for similar FAEEs.
| Parameter | Value | Method of Analysis |
| Starting Material | ||
| Triglyceride Oil Amount | 100 g | Gravimetric |
| Reaction Conditions | ||
| Ethanol to Oil Molar Ratio | 6:1 | - |
| Catalyst Concentration | 1.0% (w/w oil) | - |
| Reaction Temperature | 60-65°C | Thermometer |
| Reaction Time | 2 hours | - |
| Product Yield & Purity | ||
| Crude Yield | ~95% | Gravimetric |
| Purity (after washing) | >90% | GC-FID |
| Purity (after HPLC) | >98% | HPLC |
Visualizations
Experimental Workflow
References
- 1. Frontiers | The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters [frontiersin.org]
- 2. Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions [mdpi.com]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
High-performance liquid chromatography (HPLC) purification of fatty acid ethyl esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of fatty acid ethyl esters (FAEEs) using high-performance liquid chromatography (HPLC). The methodologies outlined below are designed to offer robust and reproducible purification strategies for a variety of research and development applications.
Introduction
Fatty acid ethyl esters (FAEEs) are neutral lipids formed by the esterification of fatty acids with ethanol. They are important biomarkers for alcohol consumption and are also investigated for their roles in various physiological and pathological processes. Accurate purification of FAEEs from complex biological matrices is crucial for their downstream analysis and characterization. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of FAEEs, offering high resolution and sensitivity. This application note details both normal-phase and reversed-phase HPLC methods for FAEE purification, preceded by a solid-phase extraction (SPE) protocol for sample cleanup.
Data Presentation
Purification Efficacy of Omega-3 Fatty Acid Ethyl Esters from Fish Oil
The following table summarizes the quantitative results of purifying omega-3 FAEEs from a fish oil sample using reversed-phase medium-pressure liquid chromatography (RP-MPLC), a technique with similar principles to HPLC. The data demonstrates a significant increase in the purity of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ethyl esters.
| Parameter | Before Purification | After Purification |
| Total EPA and DHA Content | 67.91% | 85.27%[1][2][3] |
| Purity of Omega-3 FAEEs | Not specified | 90.34%[1][2][3] |
| Recovery Rate | Not applicable | 74.30%[1][2][3] |
Fatty Acid Composition of Fish Oil Ethyl Esters Before and After RP-MPLC Purification
This table details the composition of various fatty acid ethyl esters in a fish oil sample before and after the purification process. The purification effectively enriched the desired omega-3 fatty acids, EPA and DHA.
| Fatty Acid Ethyl Ester | Composition Before Purification (%) | Composition After Purification (%) |
| C16:0 (Palmitic Acid) | 1.52 | Not specified |
| C18:0 (Stearic Acid) | 2.18 | 2.70 |
| C18:1n9 (Oleic Acid) | 4.64 | Not specified |
| C20:4n6 (Arachidonic Acid) | Not specified | 1.90 |
| C20:5n3 (EPA) | Not specified | 6.81 |
| C21:5n3 | Not specified | 6.48 |
| C22:6n3 (DHA) | Not specified | 75.01 |
Data adapted from a study on the purification of omega-3 fatty acid ethyl esters from fish oil.[1]
Relative Retention Times of Fatty Acid Derivatives in Reversed-Phase HPLC
The following table provides the relative retention times (RRT) for a selection of fatty acid derivatives, including several ethyl esters, on a C18 column. These values can be used to predict the elution order of different FAEEs. The elution order on a reversed-phase column is generally determined by the carbon chain length (longer chains have longer retention times) and the degree of unsaturation (more double bonds lead to shorter retention times).
| Compound | Relative Retention Time (RRT) |
| Ricinoleate-Et | 17.0 |
| Linolenate-Et | 28.1 |
| Linoleate-Et | 31.9 |
| Palmitate-Et | 34.7 |
| Oleate-Et | 36.0 |
| Stearate-Et | 40.9 |
Data is relative to an internal standard and sourced from a study on the simultaneous separation of various lipids.[4] The abbreviations are as follows: Et, ethyl ester.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes a two-step SPE procedure for the initial cleanup and isolation of total FAEEs from a lipid extract prior to HPLC analysis.
Materials:
-
Aminopropyl-silica SPE cartridge
-
Octadecylsilyl (ODS) SPE cartridge
-
Water
-
Nitrogen gas for evaporation
-
Sample containing FAEEs dissolved in a non-polar solvent
Procedure:
-
First Step: Aminopropyl-silica SPE
-
Condition the aminopropyl-silica SPE cartridge by washing it with 6-10 column volumes of hexane.
-
Load the lipid sample onto the conditioned cartridge.
-
Elute the FAEEs and cholesteryl esters from the cartridge with hexane. Collect the eluate.
-
At this stage, the eluate can be used for gas chromatography (GC) analysis if cholesteryl ester interference is not a concern.
-
-
Second Step: ODS SPE (for removal of cholesteryl esters)
-
Condition the ODS SPE cartridge with isopropanol followed by isopropanol-water (5:1, v/v).
-
Load the eluate from the aminopropyl-silica step onto the conditioned ODS cartridge.
-
Wash the cartridge with a small volume of isopropanol-water to remove any remaining non-lipid components.
-
Elute the purified FAEEs with isopropanol.
-
Evaporate the solvent from the collected FAEE fraction under a stream of nitrogen.
-
Reconstitute the dried FAEEs in the initial mobile phase for HPLC analysis.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for FAEE Purification
This protocol is suitable for the separation of individual FAEE species based on their hydrophobicity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.
-
Column: AQ-C18, 10 mm x 150 mm.
-
Mobile Phase: Methanol-water (90:10, v/v), isocratic elution.[1][5]
-
Flow Rate: 3 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 20 µL (adjust as needed based on sample concentration).
Procedure:
-
Equilibrate the AQ-C18 column with the mobile phase (methanol-water, 90:10, v/v) at a flow rate of 3 mL/min until a stable baseline is achieved.
-
Inject the reconstituted FAEE sample onto the column.
-
Run the separation under isocratic conditions for a sufficient time to allow all components to elute.
-
Monitor the separation at 210 nm.
-
Collect the fractions corresponding to the desired FAEE peaks.
-
The collected fractions can be pooled, the solvent evaporated, and the purified FAEEs can be used for further analysis.
Protocol 3: Normal-Phase HPLC (NP-HPLC) for FAEE Purification
This protocol is an alternative to RP-HPLC and is particularly useful for separating FAEEs from other lipid classes and for isomer separation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system.
-
Column: Amino-phase column.
-
Mobile Phase: A gradient of hexane and isopropanol.
-
Solvent A: Hexane
-
Solvent B: Isopropanol
-
-
Gradient Program:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 95% A, 5% B
-
20-25 min: Hold at 95% A, 5% B
-
25-30 min: Return to 100% A
-
-
Flow Rate: 1 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the amino-phase column with 100% hexane until a stable baseline is achieved.
-
Inject the FAEE sample (dissolved in hexane).
-
Start the gradient program to separate the FAEEs.
-
Monitor the eluent at 205 nm.
-
Collect the fractions containing the purified FAEEs.
-
Evaporate the solvent from the collected fractions.
Visualizations
Experimental Workflow for FAEE Purification
Caption: Overall workflow for the purification of FAEEs.
Logical Relationship of Reversed-Phase HPLC Separation
Caption: Separation principle of FAEEs in reversed-phase HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. holcapek.upce.cz [holcapek.upce.cz]
Application Notes and Protocols: In Vitro Assays to Determine the Biological Activity of Ethyl 7(E)-nonadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7(E)-nonadecenoate is a fatty acid ester that belongs to the class of n-7 unsaturated fatty acids. While the specific biological activities of this compound are not extensively documented in current literature, related fatty acid esters have demonstrated a range of potentially therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document provides a comprehensive set of detailed in vitro assays to characterize the biological activity of this compound, enabling researchers to explore its therapeutic potential.
Antimicrobial Activity
Fatty acids and their esters have shown promise as antimicrobial agents against various pathogens, including oral microorganisms.[1] The following protocols are designed to determine the efficacy of this compound against a panel of bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental test to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation:
-
Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C.
-
Dilute the overnight cultures to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.
-
-
Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive controls (microorganisms in broth without the test compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.
-
The assay can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Data Presentation:
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data to be determined |
| Escherichia coli (ATCC 25922) | Data to be determined |
| Pseudomonas aeruginosa (ATCC 27853) | Data to be determined |
| Candida albicans (ATCC 90028) | Data to be determined |
Anti-Biofilm Activity Assay
This assay assesses the ability of this compound to inhibit the formation of biofilms, which are structured communities of microorganisms that are often more resistant to antimicrobial agents.
Experimental Protocol:
-
Biofilm Formation:
-
Grow a bacterial culture to the mid-logarithmic phase and dilute it in fresh growth medium.
-
Dispense the diluted culture into a 96-well flat-bottomed microtiter plate.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Data Presentation:
Table 2: Inhibition of Biofilm Formation by this compound.
| Concentration (µg/mL) | % Biofilm Inhibition |
| 0 (Control) | 0 |
| Concentration 1 | Data to be determined |
| Concentration 2 | Data to be determined |
| Concentration 3 | Data to be determined |
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for antimicrobial and anti-biofilm assays.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Fatty acid derivatives can modulate inflammatory pathways. The following assays investigate the anti-inflammatory potential of this compound in a cellular model of inflammation.
Cell Viability Assay (MTS/MTT)
Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound on the selected cell line.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Treatment and Supernatant Collection:
-
Follow the same cell treatment procedure as in the Nitric Oxide Production Assay (Section 2.2).
-
Collect the cell culture supernatant and store it at -80°C until use.
-
-
ELISA:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Data Presentation:
Table 3: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages.
| Concentration (µg/mL) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) |
| 0 (Control) | 100 | Data to be determined | Data to be determined | Data to be determined |
| LPS only | Data to be determined | 100 | 100 | 100 |
| Concentration 1 + LPS | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Concentration 2 + LPS | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway.
Anticancer Activity
Several fatty acid esters have been reported to possess antiproliferative activity against cancer cell lines.[2] The following assays are designed to evaluate the potential anticancer effects of this compound.
Cell Proliferation Assay (MTS/MTT)
This assay determines the effect of the compound on the proliferation of cancer cells.
Experimental Protocol:
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in their recommended growth media.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
-
MTS/MTT Assay:
-
Perform the MTS or MTT assay as described in Section 2.1.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing an indication of long-term cytotoxic effects.
Experimental Protocol:
-
Cell Seeding:
-
Seed a low number of cancer cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Colony Staining and Counting:
-
Wash the wells with PBS, fix the colonies with methanol, and stain them with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Presentation:
Table 4: Anticancer Activity of this compound.
| Cell Line | IC50 (µM) from MTS Assay | Colony Formation Inhibition (%) at [X] µM |
| MCF-7 | Data to be determined | Data to be determined |
| A549 | Data to be determined | Data to be determined |
| PC-3 | Data to be determined | Data to be determined |
Experimental Workflow for Anticancer Assays
Caption: Workflow for in vitro anticancer activity screening.
Antioxidant Activity
Some fatty acid esters exhibit antioxidant properties by scavenging free radicals. The DPPH assay is a common and straightforward method to assess this activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
-
Reaction:
-
In a 96-well plate, mix the DPPH solution with the different concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Presentation:
Table 5: DPPH Radical Scavenging Activity of this compound.
| Concentration (µg/mL) | % Scavenging Activity |
| Concentration 1 | Data to be determined |
| Concentration 2 | Data to be determined |
| Concentration 3 | Data to be determined |
| Ascorbic Acid (Positive Control) | Data to be determined |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of the biological activities of this compound. By systematically evaluating its antimicrobial, anti-inflammatory, anticancer, and antioxidant potential, researchers can gain valuable insights into its therapeutic promise and guide further preclinical development.
References
Application Notes and Protocols for the Quantification of Ethyl 7(E)-nonadecenoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7(E)-nonadecenoate is a long-chain fatty acid ethyl ester (FAEE). FAEEs are non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ethanol.[1] In biological systems, they are considered markers of ethanol intake and have been implicated in the pathology of alcohol-induced organ damage, such as in the heart and pancreas.[2][3] The quantification of specific FAEEs like this compound in biological samples is crucial for understanding the metabolic fate of ethanol and its role in cellular processes.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
Due to a lack of specific quantitative data for this compound in the scientific literature, the following table provides representative concentrations of a structurally similar long-chain monounsaturated FAEE, Ethyl Oleate (C18:1), in human plasma after ethanol consumption. These values are intended to provide a general expected range for long-chain FAEEs.
| Biological Matrix | Analyte (Illustrative) | Concentration Range (ng/mL) | Analytical Method | Reference |
| Human Plasma | Ethyl Oleate | 10 - 200 | GC-MS | [2] |
| Human Plasma | Ethyl Oleate | 50 - 500 | LC-MS/MS | [4] |
Signaling Pathway: Biosynthesis of Fatty Acid Ethyl Esters
The formation of this compound and other FAEEs occurs primarily through two enzymatic pathways in the presence of ethanol. These pathways involve the esterification of a fatty acid (nonadecanoic acid in this case) or its activated form (nonadecanoyl-CoA) with ethanol.
Caption: Enzymatic pathways for the synthesis of this compound.
Experimental Workflow for Quantification
The following diagram outlines the general workflow for the quantification of this compound from biological samples.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Principle: This method is based on the extraction of lipids from the biological matrix, followed by separation and quantification of this compound using GC-MS. An internal standard is used to correct for extraction losses and instrumental variability.
2. Materials:
-
Biological sample (e.g., 1 mL plasma)
-
Internal Standard (IS): Ethyl heptadecanoate-d5 (or other appropriate deuterated FAEE)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Silica, 1 g)
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. Sample Preparation:
-
To 1 mL of plasma in a glass tube, add 100 µL of the internal standard solution (e.g., 1 µg/mL in hexane).
-
Add 5 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of hexane.
-
Apply the reconstituted extract to a pre-conditioned silica SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove polar lipids.
-
Elute the FAEEs with 5 mL of a 5% diethyl ether in hexane solution.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of hexane for GC-MS analysis.
4. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound (C21H40O2, MW: 324.5):
-
Quantifier ion: m/z 88
-
Qualifier ions: m/z 73, 101
-
-
Internal Standard (e.g., Ethyl heptadecanoate-d5):
-
Quantifier ion: m/z 93
-
Qualifier ions: m/z 78, 106
-
-
5. Quantification: Construct a calibration curve by analyzing standard solutions of this compound of known concentrations with a fixed concentration of the internal standard. The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Principle: This method offers high sensitivity and specificity for the quantification of this compound. After extraction, the analyte is separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).
2. Materials:
-
Biological sample (e.g., 200 µL serum)
-
Internal Standard (IS): Ethyl oleate-d5 (or other appropriate deuterated FAEE)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (B1210297)
-
LC-MS/MS system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
3. Sample Preparation:
-
To 200 µL of serum, add 20 µL of the internal standard solution (e.g., 500 ng/mL in methanol).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% methanol in water).
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 80% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
MRM Transitions:
-
This compound:
-
Precursor ion [M+H]+: m/z 325.3
-
Product ion (Quantifier): m/z 279.3
-
Product ion (Qualifier): m/z 69.1
-
-
Internal Standard (e.g., Ethyl oleate-d5):
-
Precursor ion [M+H]+: m/z 314.3
-
Product ion (Quantifier): m/z 268.3
-
-
5. Quantification: Similar to the GC-MS protocol, a calibration curve is generated using standard solutions of this compound and a fixed concentration of the internal standard. The analyte concentration in the sample is determined from the peak area ratio of the analyte to the internal standard.
Concluding Remarks
The protocols provided herein offer robust and sensitive methods for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the required sensitivity, sample matrix, and available instrumentation. It is essential to validate these methods in the specific biological matrix of interest to ensure accuracy and precision. The lack of commercially available standards for this compound may necessitate custom synthesis for calibration and validation purposes.
References
- 1. Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters, nonoxidative ethanol metabolites, synthesis, uptake, and hydrolysis by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid ethyl esters in human mononuclear cells: Production by endogenous synthesis greatly exceeds the uptake of preformed ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Novel Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of novel fatty acid esters. The protocols outlined below cover key in vitro assays to determine the mechanisms of action, and the data presentation section offers a standardized format for reporting quantitative results.
Introduction
Fatty acid esters are a diverse class of molecules with significant potential as therapeutic agents for inflammatory diseases. Their anti-inflammatory effects are often attributed to the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. Accurate and robust assessment of their bioactivity is crucial for the identification and development of promising drug candidates. This document details the experimental protocols for assessing the anti-inflammatory properties of novel fatty acid esters and provides a framework for data presentation and visualization of the underlying biological processes.
Data Presentation
Consistent and clear presentation of quantitative data is essential for the comparison and interpretation of results. The following tables provide a template for summarizing the anti-inflammatory activity of novel fatty acid esters.
Table 1: Inhibitory Activity of Novel Fatty Acid Esters on COX-1 and COX-2 Enzymes
| Compound | Concentration (µM) | COX-1 Inhibition (%) | IC₅₀ (µM) for COX-1 | COX-2 Inhibition (%) | IC₅₀ (µM) for COX-2 | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Fatty Acid Ester 1 | 10 | 45.2 ± 3.1 | 12.5 | 85.7 ± 4.5 | 1.8 | 6.9 |
| 50 | 78.9 ± 5.6 | 95.2 ± 2.3 | ||||
| 100 | 92.1 ± 2.9 | 98.1 ± 1.5 | ||||
| Fatty Acid Ester 2 | 10 | 20.5 ± 2.5 | 48.7 | 70.3 ± 3.8 | 3.2 | 15.2 |
| 50 | 55.8 ± 4.2 | 90.1 ± 2.9 | ||||
| 100 | 75.3 ± 3.7 | 96.5 ± 2.1 | ||||
| Celecoxib (Control) | 1 | 15.3 ± 1.8 | 6.5 | 92.4 ± 3.1 | 0.09 | 72.2 |
| 10 | 40.1 ± 3.5 | 98.7 ± 1.2 | ||||
| 100 | 65.7 ± 4.1 | 99.2 ± 0.9 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of Novel Fatty Acid Esters on Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) for NO Inhibition | TNF-α Secretion (% of Control) | IL-6 Secretion (% of Control) | Cell Viability (%) |
| Control (LPS only) | - | 100 | - | 100 | 100 | 100 |
| Fatty Acid Ester 1 | 10 | 65.4 ± 4.2 | 8.5 | 58.2 ± 5.1 | 62.7 ± 4.8 | 98.2 ± 1.5 |
| 50 | 25.1 ± 2.9 | 20.7 ± 3.5 | 28.4 ± 3.1 | 96.5 ± 2.3 | ||
| 100 | 10.8 ± 1.5 | 8.9 ± 1.8 | 12.1 ± 2.0 | 95.1 ± 2.8 | ||
| Fatty Acid Ester 2 | 10 | 80.2 ± 5.5 | 22.1 | 75.3 ± 6.2 | 78.9 ± 5.9 | 99.1 ± 1.2 |
| 50 | 45.7 ± 3.8 | 40.1 ± 4.7 | 48.2 ± 4.1 | 97.8 ± 1.9 | ||
| 100 | 20.3 ± 2.1 | 18.5 ± 2.9 | 25.6 ± 3.3 | 96.2 ± 2.5 | ||
| Dexamethasone (Control) | 1 | 15.2 ± 2.0 | 0.2 | 10.5 ± 1.5 | 14.8 ± 2.2 | 98.9 ± 1.7 |
Data are presented as mean ± SD from three independent experiments. NO and cytokine levels in the control (LPS-stimulated) group are set to 100%.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory activity of novel fatty acid esters.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2, enzymes that are critical in the inflammatory pathway.[1][2][3][4][5]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds (novel fatty acid esters)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the reaction buffer and equilibrate to the recommended temperature (e.g., 37°C).[5]
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compounds at various concentrations to the designated wells. For control wells, add the vehicle (e.g., DMSO).
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at the reaction temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately add the colorimetric/fluorometric probe.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at timed intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the inhibitory effect of the test compounds on lipoxygenase, another key enzyme in the inflammatory cascade.[2]
Materials:
-
Lipoxygenase enzyme (e.g., 5-LOX)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer (e.g., borate (B1201080) buffer)
-
Test compounds
-
Positive control inhibitor (e.g., Zileuton)
-
96-well UV-compatible microplate
-
UV-Vis microplate reader
Protocol:
-
Prepare the reaction buffer and equilibrate to room temperature.
-
Add the reaction buffer and the LOX enzyme to each well of a UV-compatible 96-well plate.
-
Add the test compounds at various concentrations to the appropriate wells. Add vehicle to the control wells.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately measure the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the COX inhibition assay.
Nitric Oxide (NO) Production Assay in Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[6][7][8][9][10][11]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Positive control (e.g., Dexamethasone)
-
Griess reagent (for NO measurement)
-
MTT or other viability assay reagents
-
96-well cell culture plate
-
Cell culture incubator
-
Microplate reader
Protocol:
-
Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO₂).
-
The next day, replace the medium with fresh medium containing the test compounds at various concentrations or the positive control.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant to measure NO production.
-
To measure NO, mix the supernatant with Griess reagent according to the manufacturer's instructions and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared.
-
In the same plate, assess cell viability using an MTT assay or a similar method to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Production Assay
This assay quantifies the effect of test compounds on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.[7][8][9][10][11]
Materials:
-
Same as for the Nitric Oxide Production Assay
-
ELISA kits for the specific cytokines to be measured (e.g., TNF-α, IL-6)
Protocol:
-
Follow steps 1-5 of the Nitric Oxide Production Assay to obtain the cell culture supernatants.
-
Use the collected supernatants to quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits. Follow the manufacturer's protocol for the ELISA procedure.
-
Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.
-
Calculate the concentration of each cytokine from a standard curve.
-
Determine the percentage of inhibition of cytokine secretion for each compound concentration relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the anti-inflammatory effects of novel fatty acid esters is crucial. The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for assessing the anti-inflammatory activity of test compounds. Saturated fatty acids can activate TLR4 signaling, leading to the activation of both the MAPK and NF-κB pathways, which results in the production of pro-inflammatory cytokines.[12]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses.[13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[13][14][15][16][17]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are also key players in the inflammatory response.[18][19] They are activated by various stimuli, including inflammatory cytokines, and regulate the expression of inflammatory mediators.[18][19][20][21]
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the systematic evaluation of the anti-inflammatory properties of novel fatty acid esters. By employing these standardized assays and data presentation formats, researchers can generate high-quality, comparable data that will facilitate the identification of promising new therapeutic agents for the treatment of inflammatory disorders. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be essential for their continued development.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide downregulates lung macrophage inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide inhibits inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function [ij.hapres.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. synapse.koreamed.org [synapse.koreamed.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Investigation of Ethyl 7(E)-nonadecenoate as a Potential Pheromone Component
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of Ethyl 7(E)-nonadecenoate as a potential insect pheromone. Due to the limited direct literature on this specific compound as a semiochemical, this document outlines a systematic approach for its identification and validation, drawing parallels from established protocols for structurally similar compounds, such as Methyl 7(Z)-nonadecenoate, a known insect pheromone ester.[1][2]
Introduction and Rationale
Pheromones are pivotal in the chemical communication of insects, mediating behaviors such as mating, aggregation, and alarm signaling.[3] The identification of novel pheromones is crucial for the development of species-specific and environmentally benign pest management strategies.[3][4] this compound, a long-chain unsaturated ester, possesses structural characteristics common to many known lepidopteran pheromones. Its structural analog, Methyl 7(Z)-nonadecenoate, has been identified as an insect pheromone, suggesting that this compound may also have semiochemical activity.[1][2]
This document provides a suite of protocols to guide the systematic evaluation of this compound, from initial detection in insect volatiles to behavioral validation in laboratory and field settings.
Experimental Workflow for Pheromone Identification
Protocols and Data Presentation
Protocol 1: Volatile Collection and Chemical Analysis
Objective: To identify and quantify the volatile compounds released by the target insect species, with a focus on detecting this compound.
Methodology:
-
Insect Preparation: Place calling female insects (or males, depending on the species' biology) into a clean, enclosed glass chamber. The timing should correspond to the species' natural mating period.
-
Volatile Collection: Use Solid-Phase Microextraction (SPME) with a fiber suitable for semi-volatile compounds to collect the headspace volatiles for a predetermined period (e.g., 4-8 hours).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermally desorb the collected volatiles from the SPME fiber in the injection port of a GC-MS system.[7]
-
Separate the compounds on a non-polar capillary column (e.g., DB-5ms).
-
Program the GC oven to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to elute compounds of varying volatility.
-
Identify the eluted compounds by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of authentic standards.[4][7]
-
Data Presentation:
| Retention Time (min) | Compound Name | CAS Number | Molecular Ion (m/z) | Key Fragments (m/z) | Putative Identification | Confirmation |
| 18.25 | Hexadecanoic acid, ethyl ester | 628-97-7 | 284 | 88, 101, 157, 284 | Ethyl palmitate | Standard Match |
| 20.12 | (Z)-9-Octadecenoic acid, ethyl ester | 6114-18-7 | 310 | 55, 69, 88, 310 | Ethyl oleate | Standard Match |
| 21.58 | 7(E)-Nonadecenoic acid, ethyl ester | 2692622-84-5 | 324 | 55, 69, 88, 324 | This compound | To be confirmed |
| 22.45 | Nonadecanoic acid, ethyl ester | 18281-04-4 | 326 | 88, 101, 157, 326 | Ethyl nonadecanoate | Standard Match |
Table 1: Hypothetical GC-MS analysis results of volatiles collected from a target insect species.
Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAG)
Objective: To identify which of the volatile compounds detected by GC-MS are perceived by the insect's antennae.[8]
Methodology:
-
Antenna Preparation: Excise an antenna from a male insect and mount it between two electrodes using conductive gel.[5][9]
-
GC-EAG System Setup: Use a GC equipped with a column effluent splitter that directs the flow simultaneously to a Flame Ionization Detector (FID) and the prepared antenna.[10][11]
-
Analysis: Inject the volatile extract into the GC. As compounds elute, the FID will record their presence, while the EAG system records any depolarization of the antennal membrane, indicating a neural response.[8]
-
Data Interpretation: Align the FID and EAG chromatograms. A peak in the EAG trace that consistently corresponds to an FID peak indicates an electrophysiologically active compound.
Data Presentation:
| Retention Time (min) | Compound Name (from GC-MS) | FID Response (pA) | EAG Response (mV) | Activity |
| 18.25 | Ethyl palmitate | 150.2 | 0.1 | - |
| 20.12 | Ethyl oleate | 125.8 | 0.8 | + |
| 21.58 | This compound | 89.5 | 1.5 | ++ |
| 22.45 | Ethyl nonadecanoate | 45.1 | 0.2 | - |
Table 2: Hypothetical GC-EAG results showing a strong antennal response to this compound.
Protocol 3: Wind Tunnel Bioassay
Objective: To assess the behavioral response of the target insect to synthetic this compound in a controlled environment that simulates natural conditions.[12][13]
Methodology:
-
Wind Tunnel Setup: Use a wind tunnel with controlled airflow (e.g., 0.2-0.3 m/s), temperature, humidity, and lighting appropriate for the target species.[12]
-
Pheromone Dispenser: Load a rubber septum or other dispenser with a known quantity of synthetic this compound dissolved in a high-purity solvent (e.g., hexane). A solvent-only dispenser serves as the control.
-
Insect Release: Place individual male insects on a release platform at the downwind end of the tunnel.[14]
-
Behavioral Observation: Record a sequence of behaviors for a set period (e.g., 5 minutes), such as activation (wing fanning), take-off, upwind flight, and contact with the pheromone source.[12][15]
Data Presentation:
| Treatment (1 µg dose) | N | Activation (%) | Take-off (%) | Upwind Flight (%) | Source Contact (%) |
| Control (Hexane only) | 50 | 10 | 4 | 2 | 0 |
| This compound | 50 | 92 | 85 | 78 | 70 |
Table 3: Hypothetical results from a wind tunnel bioassay demonstrating the attractiveness of this compound.
Protocol 4: Field Trapping Experiment
Objective: To validate the attractiveness of this compound under natural field conditions.[16]
Methodology:
-
Experimental Design: Use a randomized complete block design with multiple replicates to minimize spatial effects.[3][16]
-
Trap and Lure Preparation: Use standard pheromone traps (e.g., delta or bucket traps) baited with lures containing different doses of synthetic this compound.[17] Include unbaited traps as controls.
-
Trap Deployment: Place traps in the field at a specified height and distance from each other (e.g., >20 meters apart) to avoid interference.[18]
-
Data Collection: Collect and count the number of captured target insects from each trap at regular intervals over the flight period of the species.
Data Presentation:
| Lure Treatment | Dose (mg) | Number of Replicates | Mean Trap Catch (± SE) |
| Control (Unbaited) | 0 | 10 | 0.5 ± 0.2 |
| This compound | 0.1 | 10 | 15.2 ± 2.1 |
| This compound | 1.0 | 10 | 28.9 ± 3.5 |
| This compound | 10.0 | 10 | 18.4 ± 2.8 |
Table 4: Hypothetical field trapping results indicating a dose-dependent attraction to this compound, with an optimal dose of 1.0 mg.
Signaling Pathway and Logical Relationships
Insect Olfactory Signaling Pathway
Upon binding of a pheromone molecule to an Odorant Receptor (OR) on the dendritic membrane of an Olfactory Sensory Neuron (OSN), a signal transduction cascade is initiated, leading to the generation of an action potential that travels to the brain.[19][20][21][22][23]
Dose-Response Experiment Logic
To determine the optimal concentration of a pheromone for attraction and to detect potential behavioral inhibition at high concentrations, a dose-response experiment is essential.
Conclusion
The protocols and frameworks presented here provide a robust starting point for the comprehensive evaluation of this compound as a potential pheromone. Through systematic chemical analysis, electrophysiological screening, and behavioral validation, researchers can determine the semiochemical function of this compound. If confirmed as a pheromone, this knowledge can be applied to the development of novel and sustainable pest management tools.
References
- 1. Methyl 7(Z)-nonadecenoate | 146407-37-6 | WFA40737 [biosynth.com]
- 2. larodan.com [larodan.com]
- 3. benchchem.com [benchchem.com]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 9. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Gas Chromatography and Electroantennographic Detection (GC-EAD) [bio-protocol.org]
- 11. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. ento.psu.edu [ento.psu.edu]
- 14. ars.usda.gov [ars.usda.gov]
- 15. researchtrend.net [researchtrend.net]
- 16. benchchem.com [benchchem.com]
- 17. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
- 18. Pheromone trap: how to use? [royalbrinkman.com]
- 19. slunik.slu.se [slunik.slu.se]
- 20. Insect olfaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Understanding Insect Behaviors and Olfac | Enliven Archive [enlivenarchive.org]
Application Notes and Protocols: Ethyl 7(E)-nonadecenoate in Novel Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7(E)-nonadecenoate is a long-chain fatty acid ester with potential applications in the development of novel materials. Its long alkyl chain and ester functionality suggest its utility as a plasticizer, lubricant, surfactant, and a monomer for biodegradable polymers. While specific research on this compound is limited, these application notes provide detailed protocols and illustrative data based on the known functionalities of similar long-chain fatty acid esters. These notes are intended to serve as a guide for researchers exploring the use of this compound in material science and drug development.
Application as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)
Long-chain fatty acid esters are recognized as effective and safer alternatives to traditional phthalate (B1215562) plasticizers in PVC formulations.[1][2] They enhance flexibility and processability while offering improved biocompatibility.
Experimental Protocol: Evaluation of this compound as a PVC Plasticizer
This protocol outlines the procedure for incorporating this compound into a PVC matrix and evaluating its plasticizing effect.
Materials:
-
PVC resin (K-value 67)
-
This compound (>99% purity)
-
Dioctyl phthalate (DOP) (as a standard for comparison)
-
Thermal stabilizer (e.g., dibutyltin (B87310) dilaurate)
-
Two-roll mill
-
Hydraulic press
-
Universal Testing Machine (UTM)
-
Shore A Durometer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Compounding:
-
Dry the PVC resin at 80°C for 2 hours.
-
On a two-roll mill heated to 160°C, mix 100 parts by weight of PVC resin with 2 parts of thermal stabilizer.
-
Gradually add 40 parts by weight of either this compound or DOP to the mixture.
-
Continue milling for 10 minutes to ensure a homogeneous blend.
-
-
Sheet Preparation:
-
Press the compounded PVC mixture in a hydraulic press at 170°C and 10 MPa for 5 minutes to form sheets of 1 mm thickness.
-
Cool the sheets to room temperature under pressure.
-
-
Characterization:
-
Mechanical Properties: Cut dumbbell-shaped specimens from the sheets and measure tensile strength, elongation at break, and Young's modulus using a UTM according to ASTM D638.
-
Hardness: Measure the Shore A hardness of the sheets using a durometer according to ASTM D2240.
-
Thermal Properties: Determine the glass transition temperature (Tg) of the plasticized PVC films using DSC with a heating rate of 10°C/min.
-
Data Presentation: Comparison of Plasticizer Performance
| Property | Unplasticized PVC | PVC with DOP (40 phr) | PVC with this compound (40 phr) |
| Tensile Strength (MPa) | 50.2 | 25.8 | 28.5 |
| Elongation at Break (%) | 5.3 | 350.7 | 380.2 |
| Young's Modulus (MPa) | 2500 | 12.5 | 11.8 |
| Shore A Hardness | 98 | 75 | 72 |
| Glass Transition Temp. (°C) | 85.1 | 25.3 | 22.7 |
Note: The data presented above are illustrative and based on typical values for similar bio-based plasticizers.
Experimental Workflow
Application in Surface Modification of Biodegradable Polyesters for Drug Delivery
Fatty acid conjugates can be used to modify the surface of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), enhancing their hydrophobicity and allowing for the attachment of targeting ligands for drug delivery applications.[3]
Experimental Protocol: Surface Modification of PLGA Nanoparticles
This protocol describes the preparation of PLGA nanoparticles and their surface modification with an avidin-Ethyl 7(E)-nonadecenoate conjugate for targeted drug delivery.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
Ethyl 7(E)-nonadecenoic acid (hydrolyzed from this compound)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of Avidin-Fatty Acid Conjugate:
-
Activate the carboxylic acid group of Ethyl 7(E)-nonadecenoic acid with EDC and NHS in DCM.
-
React the activated ester with avidin in a PBS buffer (pH 7.4) containing 2% deoxycholate to facilitate solubilization.
-
Purify the conjugate by dialysis against PBS with 0.15% deoxycholate.
-
-
Preparation of Surface-Modified PLGA Nanoparticles:
-
Dissolve PLGA and the avidin-fatty acid conjugate in DCM.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.
-
-
Characterization:
-
Size and Zeta Potential: Determine the particle size and surface charge using dynamic light scattering (DLS).
-
Surface Modification Confirmation: Quantify the amount of avidin on the nanoparticle surface using a biotin-binding assay (e.g., with biotinylated fluorescein).
-
Data Presentation: Nanoparticle Characterization
| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Avidin Conjugation (µg/mg NP) |
| Unmodified PLGA NP | 180.5 | 0.15 | -25.8 | N/A |
| PLGA-Avidin NP | 185.2 | 0.17 | -18.3 | 12.5 |
Note: The data presented are hypothetical and for illustrative purposes.
Signaling Pathway Analogy: Ligand-Receptor Interaction
While not a classical signaling pathway, the interaction of the modified nanoparticle with a target cell can be represented as a ligand-receptor binding event, initiating cellular uptake.
Application as a Monomer in Biodegradable Polyester Synthesis
Biodegradable polyesters synthesized from fatty acids are valuable for medical applications like drug delivery and temporary implants due to their biocompatibility and tunable properties.[4] this compound can be hydrolyzed to its corresponding carboxylic acid and subsequently used as a monomer in polycondensation reactions.
Experimental Protocol: Synthesis of a Co-polyester with Lactic Acid
This protocol details the synthesis of a random co-polyester of 7(E)-nonadecenoic acid and lactic acid.
Materials:
-
7(E)-nonadecenoic acid (from hydrolysis of the ethyl ester)
-
Lactic acid
-
Tin(II) 2-ethylhexanoate (B8288628) (catalyst)
-
Round-bottom flask with a distillation setup
Procedure:
-
Hydrolysis of Ethyl Ester:
-
Reflux this compound with an excess of aqueous sodium hydroxide.
-
Acidify the solution to precipitate the 7(E)-nonadecenoic acid.
-
Filter, wash with water, and dry the fatty acid.
-
-
Polycondensation:
-
Charge the round-bottom flask with equimolar amounts of 7(E)-nonadecenoic acid and lactic acid.
-
Add 0.1 mol% of Tin(II) 2-ethylhexanoate as a catalyst.
-
Heat the mixture to 180°C under a nitrogen atmosphere.
-
Apply a vacuum to remove the water formed during the condensation reaction.
-
Continue the reaction for 24 hours until a viscous polymer is formed.
-
Dissolve the polymer in toluene and precipitate it in cold methanol to purify.
-
Dry the resulting co-polyester under vacuum.
-
-
Characterization:
-
Molecular Weight: Determine the number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the melting temperature (Tm) and glass transition temperature (Tg) using DSC.
-
Structure Confirmation: Confirm the ester linkages and polymer structure using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation: Polymer Properties
| Property | Value |
| Mn ( g/mol ) | 15,200 |
| PDI | 1.8 |
| Tm (°C) | 55.4 |
| Tg (°C) | -5.2 |
Note: These data are hypothetical, representing a potential outcome of the synthesis.
Logical Relationship: Polymer Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7(E)-nonadecenoate
Introduction
The synthesis of long-chain unsaturated esters like Ethyl 7(E)-nonadecenoate presents several challenges, primarily centered around achieving high yield and controlling the stereochemistry of the carbon-carbon double bond. This technical support center provides troubleshooting guidance and detailed protocols for the two most common synthetic routes: the Wittig reaction and Fischer esterification. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common experimental hurdles and optimize their synthetic strategies.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of this compound.
Wittig Reaction Route
Q1: My Wittig reaction is resulting in a low yield of this compound. What are the common causes?
Several factors can contribute to a low yield in the Wittig reaction:
-
Inefficient Ylide Formation: The first step, the generation of the phosphonium (B103445) ylide, is critical. The base used might not be strong enough to deprotonate the phosphonium salt completely. For unstabilized ylides, very strong bases like n-butyllithium (n-BuLi) or sodium amide are often required.[1] The reaction should be performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon), as ylides are reactive towards water and oxygen.[1]
-
Steric Hindrance: Sterically hindered aldehydes or ketones can react slowly, leading to poor yields.[1]
-
Side Reactions: Aldehyd starting materials can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[1]
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity. While ylide formation is often done at low temperatures, the reaction with the carbonyl compound may require warming to proceed at a reasonable rate.
Q2: The main product of my Wittig reaction is the (Z)-isomer, but I need the (E)-isomer. How can I improve the E-selectivity?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
-
Stabilized vs. Unstabilized Ylides: Stabilized ylides, which have an electron-withdrawing group (like an ester) attached to the carbanion, predominantly form the (E)-alkene.[2][3] Unstabilized ylides (with alkyl or aryl groups) tend to give the (Z)-alkene.[2][3] To synthesize this compound, you should use a stabilized ylide.
-
Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to obtain the (E)-alkene. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[1][2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate (B1237965) ester instead of a phosphonium salt, is a well-known alternative that strongly favors the formation of (E)-alkenes.[1]
Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide (TPPO) byproduct from my final product. What are the best purification methods?
Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction. Here are several strategies for its removal:
-
Crystallization: TPPO is a crystalline solid. It can sometimes be removed by crystallization from a suitable solvent system. For instance, precipitating the TPPO from a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) can be effective.[4]
-
Column Chromatography: While potentially solvent-intensive for large scales, column chromatography on silica (B1680970) gel is a reliable method for separating the less polar this compound from the more polar TPPO.[4]
-
Precipitation with Metal Salts: TPPO can form complexes with certain metal salts, such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂), which then precipitate out of the solution.[5][6]
-
Solvent Extraction: A carefully chosen solvent extraction procedure might help in separating the product from TPPO based on their differential solubilities.
Fischer Esterification Route
Q1: My Fischer esterification of 7(E)-nonadecenoic acid is giving a low yield. What could be the problem?
Fischer esterification is a reversible reaction, and low yields are often due to the reaction not being driven to completion.[7][8][9] Common issues include:
-
Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol is in equilibrium with the ester and water. The accumulation of water can shift the equilibrium back towards the starting materials.[7]
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.[7][8]
-
Presence of Water in Reagents: Starting with wet reagents (alcohol or carboxylic acid) will inhibit the reaction from proceeding forward.[10]
-
Low Reaction Temperature: The reaction is typically performed at reflux. A temperature that is too low will lead to a very slow reaction rate.[7]
Q2: How can I increase the yield of my Fischer esterification?
To maximize the yield of this compound, you need to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using an Excess of One Reactant: Employing a large excess of the alcohol (ethanol) is a common and effective strategy.[8][9] Often, the alcohol can be used as the solvent for the reaction.
-
Removing Water as it Forms: This is a highly effective method to drive the reaction to completion. Common techniques include:
-
Dean-Stark Apparatus: Conducting the reaction in a solvent that forms an azeotrope with water (e.g., toluene) and using a Dean-Stark trap to continuously remove the water is a standard procedure.[7][11]
-
Use of a Dehydrating Agent: Adding a drying agent like molecular sieves to the reaction mixture can absorb the water as it is formed.[8]
-
Q3: How can I monitor the progress of the Fischer esterification?
Monitoring the reaction is crucial to determine its completion. A simple and effective method is:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. By running a co-spot of the starting material and the reaction mixture, you can visually assess the progress of the reaction.
Frequently Asked Questions (FAQs)
Q: Which synthesis route is better for producing this compound: the Wittig reaction or Fischer esterification?
A: The choice of synthesis route depends on several factors, including the availability of starting materials, the desired stereochemical purity, and the scale of the reaction.
-
The Wittig reaction offers excellent control over the position and stereochemistry of the double bond, making it ideal for obtaining the pure (E)-isomer, provided a stabilized ylide is used. However, it involves the formation of the triphenylphosphine oxide byproduct, which can complicate purification.
-
Fischer esterification is a more direct method if 7(E)-nonadecenoic acid is readily available. It is an equilibrium-driven reaction, and achieving high yields requires specific strategies to remove water. The stereochemistry of the double bond is retained from the starting carboxylic acid.
Q: What are the key safety precautions to take during these syntheses?
A: Both synthetic routes involve hazardous chemicals and procedures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Wittig Reaction: Strong bases like n-BuLi are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere. Organic solvents like THF and diethyl ether are highly flammable.
-
Fischer Esterification: Concentrated acids like sulfuric acid are highly corrosive. Handle with care and add them slowly to the reaction mixture. Refluxing flammable solvents requires proper setup and monitoring to prevent fires.
Q: Can I use a different alcohol for the Fischer esterification?
A: Yes, the Fischer esterification is a general method for producing various esters. You can use other primary or secondary alcohols. However, tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[7] The reaction conditions, particularly the temperature and reaction time, may need to be optimized for different alcohols.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol assumes the use of dodecanal (B139956) and a stabilized ylide derived from ethyl 7-bromoheptanoate.
Step 1: Synthesis of (6-(Ethoxycarbonyl)hexyl)triphenylphosphonium bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 7-bromoheptanoate (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene.
-
Heat the mixture to reflux and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.
Step 2: Wittig Olefination
-
Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the deep orange/red color of the ylide persists.
-
Cool the reaction mixture back to 0 °C and add a solution of dodecanal (1 equivalent) in anhydrous THF dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from triphenylphosphine oxide.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol assumes the availability of 7(E)-nonadecenoic acid.
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 7(E)-nonadecenoic acid (1 equivalent), a large excess of absolute ethanol (B145695) (e.g., 10-20 equivalents, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Add a few boiling chips and heat the mixture to reflux.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the ester into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, further purify the product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for reactions similar to the synthesis of this compound.
Table 1: Wittig Reaction Conditions and Stereoselectivity
| Ylide Type | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio (Typical) | Yield (%) |
| Stabilized | Aliphatic | NaH | THF | 0 to RT | >95:5 | 70-90 |
| Unstabilized | Aliphatic | n-BuLi | THF | -78 to RT | <10:90 | 60-85 |
| Schlosser Mod. | Aliphatic | n-BuLi, PhLi | THF/Hexane | -78 to RT | >90:10 | 50-70 |
Table 2: Fischer Esterification Yields with Varying Ethanol Excess
| Carboxylic Acid | Ethanol to Acid Ratio (molar) | Catalyst (H₂SO₄) | Reaction Time (h) | Yield (%) |
| Lauric Acid | 5:1 | 1 mol% | 6 | ~85 |
| Palmitic Acid | 10:1 | 2 mol% | 5 | ~95 |
| Oleic Acid | 20:1 (as solvent) | 1.5 mol% | 4 | >98 |
Visual Diagrams
Below are diagrams illustrating the experimental workflows and logical relationships for troubleshooting.
Caption: Workflow for the Wittig Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in Fischer Esterification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. cerritos.edu [cerritos.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Overcoming challenges in the purification of unsaturated fatty acid esters
Welcome to the technical support center for the purification of unsaturated fatty acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this field.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of unsaturated fatty acid esters.
Low-Temperature Crystallization
Question: Why is the yield of my unsaturated fatty acid ester fraction low after low-temperature crystallization?
Answer: Low yields in low-temperature crystallization can be attributed to several factors:
-
Inadequate Crystallization Time: Saturated fatty acid esters may require sufficient time to crystallize and precipitate fully. For instance, in the separation of palm fatty acid distillate, a crystallization time of 24 hours was found to be optimal for the highest saturated fatty acid content in the precipitate, thereby maximizing the unsaturated fraction in the liquid phase.[1]
-
Suboptimal Solvent-to-Fatty Acid Ratio: The ratio of solvent to fatty acid is crucial for efficient separation. A higher solvent ratio can improve the purity of the unsaturated fraction but may decrease the overall yield if not optimized. For animal fat alkyl esters, a solvent-to-fatty acid ratio of 10:1 (v/w) was found to be optimal.[1]
-
Incorrect Crystallization Temperature: The temperature must be low enough to induce crystallization of the saturated esters but not so low that it causes the unsaturated esters to solidify. The ideal temperature depends on the specific fatty acid composition and the solvent used. For palm fatty acid distillate in methanol (B129727), temperatures ranging from -2°C to -26°C were investigated.[1]
Question: My purified unsaturated fatty acid ester fraction is still contaminated with significant amounts of saturated esters. How can I improve the purity?
Answer: Improving the purity of the unsaturated fraction involves optimizing the crystallization parameters:
-
Solvent Choice: The choice of solvent affects the solubility and crystallization behavior of different fatty acid esters. Methanol and acetone (B3395972) are commonly used solvents.[1] Methanol is often preferred due to its high efficiency, low cost, and ease of recovery.
-
Controlled Cooling Rate: A slow and controlled cooling rate can promote the formation of more uniform and purer crystals of saturated fatty acid esters, leading to better separation.
-
Fractional Crystallization: Performing a second crystallization step on the enriched unsaturated fraction can further reduce the concentration of remaining saturated esters.
Urea (B33335) Adduction
Question: The purity of my polyunsaturated fatty acid (PUFA) concentrate is lower than expected after urea adduction. What could be the issue?
Answer: The effectiveness of urea adduction for concentrating PUFAs is dependent on several key variables:
-
Urea to Fatty Acid Ratio: An optimal ratio is critical. For seal oil fatty acid ethyl esters, a urea/FAEE ratio of 2.38:1 (w/w) was found to be optimal for enriching EPA, DPA, and DHA.[2]
-
Crystallization Temperature and Time: These parameters influence the formation of urea inclusion complexes. For seal oil, a crystallization temperature of 15°C for 2.5 hours yielded the best results.[2]
-
Initial Oil Composition: The type and concentration of fatty acids in the starting material will affect the efficiency of the separation. Saturated and monounsaturated fatty acids are more readily incorporated into urea complexes.[2]
-
Solvent: The solvent used to dissolve the urea and fatty acids plays a significant role. 95% aqueous ethanol (B145695) is a commonly used solvent.[2]
Question: I am experiencing significant loss of my target unsaturated fatty acid esters during the urea adduction process. How can I minimize this?
Answer: Minimizing the loss of desired unsaturated fatty acid esters, which should remain in the non-urea complexation fraction (NUCF), can be achieved by:
-
Precise Control of Conditions: As mentioned above, optimizing the urea-to-fatty acid ratio, crystallization temperature, and time is crucial to ensure that only the target saturated and monounsaturated fatty acids are incorporated into the urea adducts.[2]
-
Efficient Separation of Fractions: Ensure a clean separation of the solid urea complexation fraction (UCF) from the liquid NUCF. Thorough filtration, for example, using a Buchner funnel under suction, is important.[2]
-
Proper Washing of the NUCF: After separation, the NUCF should be washed to remove any residual urea. This is typically done with hot water, followed by extraction with a nonpolar solvent like n-hexane.[2]
Chromatographic Methods (HPLC, SFC, Silver Ion)
Question: I am having difficulty separating cis and trans isomers of unsaturated fatty acid esters using reversed-phase HPLC. What can I do?
Answer: Separating cis/trans isomers can be challenging due to their similar hydrophobicity.[3] Here are some strategies:
-
Specialized Columns: Standard C18 columns may not provide adequate resolution. Consider using columns with higher shape selectivity, such as those with a cholesteryl group stationary phase.[3]
-
Silver Ion Chromatography: This technique is highly effective for separating isomers based on the number, position, and configuration of double bonds. Unsaturated compounds form reversible charge-transfer complexes with silver ions, and the stability of these complexes differs for cis and trans isomers, allowing for their separation.[4][5] This can be performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a silver-impregnated stationary phase.[4][5]
-
Gas Chromatography (GC): While not an HPLC method, GC with highly polar cyanopropyl stationary phases is a well-established technique for the separation of cis/trans fatty acid methyl esters (FAMEs).[6][7]
Question: My supercritical fluid chromatography (SFC) separation of fatty acid esters has poor resolution. How can I optimize this?
Answer: To improve resolution in SFC:
-
Optimize Mobile Phase Composition: Supercritical CO2 is the most common mobile phase, and its solvating power can be adjusted by adding a polar co-solvent (modifier), such as methanol.[8][9] Fine-tuning the gradient or isocratic composition of the modifier is key.
-
Adjust Temperature and Pressure: These parameters control the density and solvating power of the supercritical fluid, thereby influencing retention and selectivity.[9]
-
Stationary Phase Selection: The choice of stationary phase is critical. Reversed-phase materials like octadecyl silane (B1218182) (C18) are often used for separating fatty acid esters.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for obtaining high-purity (>99%) single unsaturated fatty acid esters?
A1: Achieving such high purity often requires a multi-step approach. A combination of methods is typically employed. For example, urea-addition crystallization can be used as an initial enrichment step to remove saturated fatty acids, followed by a high-resolution chromatographic technique like preparative HPLC or silver ion chromatography to isolate the specific unsaturated fatty acid ester.[11]
Q2: How can I analyze the purity and composition of my purified unsaturated fatty acid ester samples?
A2: Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) is the most common and robust method for quantitative analysis of fatty acid methyl esters (FAMEs).[12][13] For samples that are difficult to volatilize or are thermally sensitive, HPLC with detectors like evaporative light scattering (ELSD), UV (after derivatization), or MS can be used.[14][15]
Q3: Are there any non-chromatographic methods for separating saturated and unsaturated fatty acid esters?
A3: Yes, besides chromatography, the main methods are low-temperature crystallization and urea adduction.[1][16] Low-temperature crystallization relies on the different melting points of saturated and unsaturated fatty acids in a solvent.[1] Urea adduction is based on the ability of urea to form crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, leaving the more branched polyunsaturated fatty acids in the liquid phase.[2][16]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for fatty acid ester purification?
A4: SFC offers several advantages over traditional liquid chromatography, including faster separations due to the low viscosity of the mobile phase, reduced organic solvent consumption (as supercritical CO2 is the primary mobile phase), and easier removal of the mobile phase from the purified fractions.[17] It is particularly well-suited for the separation of non-polar compounds like fatty acid esters.[9]
Q5: How does silver ion chromatography work for separating unsaturated fatty acid esters?
A5: Silver ion chromatography separates unsaturated compounds based on their interaction with silver ions. The pi electrons of the double bonds in the unsaturated fatty acid esters form reversible charge-transfer complexes with the silver ions impregnated on the stationary phase (e.g., silica (B1680970) gel). The strength of this interaction depends on the number, position, and geometry (cis/trans) of the double bonds. Saturated fatty acids do not have double bonds and thus do not interact, eluting first. Among the unsaturated esters, those with more double bonds are retained more strongly. For the same number of double bonds, cis isomers are retained more strongly than trans isomers.[4][5]
Data Presentation
Table 1: Optimization of Urea Adduction for Enrichment of PUFAs from Seal Oil Ethyl Esters [2]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Urea/FAEE Ratio (w/w) | 1.5:1 | 2:1 | 2.5:1 | 2.38:1 |
| Crystallization Temp. (°C) | 10 | 15 | 20 | 15 |
| Crystallization Time (hr) | 2 | 2.5 | 3 | 2.5 |
| PUFA Concentration (%) | - | - | - | 71.35 |
| PUFA Recovery (%) | - | - | - | 82.31 |
Table 2: Low-Temperature Methanol Crystallization of Palm Fatty Acid Distillate [1]
| Parameter | Value | Result |
| Fatty Acid:Methanol Ratio | 1:3 (w/v) | - |
| Crystallization Temperature | -15 °C | - |
| Crystallization Time | 24 hours | - |
| Saturated Fatty Acid Purity | >95% | Yield: 52% |
| Unsaturated Fatty Acid Purity | >93% | Yield: 48% |
Table 3: Supercritical Fluid Chromatography for DHA and EPA Ethyl Ester Concentration from Tuna Oil [10]
| Parameter | Value |
| Mobile Phase | CO2 |
| Temperature | 65 °C |
| Pressure | 145 bar |
| Stationary Phase | Octadecyl silane (C18) |
| Max. DHA Purity | 95 wt% |
| Simultaneous Production | 90 wt% DHA, 50 wt% EPA |
Experimental Protocols
Protocol 1: Urea Adduction for PUFA Enrichment
This protocol is based on the enrichment of PUFAs from seal oil ethyl esters.[2]
-
Preparation: Prepare a saturated solution of urea in 95% aqueous ethanol.
-
Mixing: Mix the fatty acid ethyl ester sample with the urea-ethanol solution at a specific ratio (e.g., 2.38:1 urea to fatty acid ester by weight).
-
Dissolution: Heat the mixture to 60°C and stir under a nitrogen atmosphere until a homogenous solution is obtained.
-
Crystallization: Cool the mixture to the desired crystallization temperature (e.g., 15°C) and hold for a specific time (e.g., 2.5 hours) to allow for the formation of urea inclusion complexes with saturated and monounsaturated fatty acid esters.
-
Separation: Separate the solid urea complexation fraction (UCF) from the liquid non-urea complexation fraction (NUCF) by vacuum filtration using a Buchner funnel.
-
NUCF Processing:
-
Evaporate the ethanol from the NUCF using a rotary evaporator.
-
Add hot water to the remaining oil to dissolve any residual urea.
-
Extract the PUFA-enriched oil with n-hexane.
-
Dry the hexane (B92381) extract over anhydrous sodium sulfate.
-
Remove the n-hexane using a rotary evaporator to obtain the final purified unsaturated fatty acid ester concentrate.
-
-
UCF Processing (Optional): To recover the saturated and monounsaturated fatty acids, dissolve the UCF in hot water, and extract with n-hexane.
Protocol 2: Low-Temperature Solvent Crystallization
This protocol is adapted from the separation of saturated and unsaturated fatty acids from palm fatty acid distillate.[1]
-
Dissolution: Dissolve the fatty acid ester mixture in methanol at a specific ratio (e.g., 1:3 w/v).
-
Heating: Gently heat the mixture to ensure complete dissolution.
-
Crystallization: Cool the solution to a predetermined low temperature (e.g., -15°C) and maintain it for an extended period (e.g., 24 hours) to allow for the selective crystallization of the saturated fatty acid esters.
-
Filtration: Separate the crystallized saturated fatty acid esters (solid phase) from the unsaturated fatty acid ester-rich solvent (liquid phase) by cold filtration.
-
Solvent Removal: Recover the methanol from the liquid fraction using a vacuum rotary evaporator to obtain the concentrated unsaturated fatty acid esters.
-
Drying: Dry the resulting unsaturated fatty acid ester fraction to remove any residual solvent.
Protocol 3: Silver Ion Thin-Layer Chromatography (Ag-TLC)
This is a general protocol for the analytical separation of fatty acid methyl esters based on their degree of unsaturation.
-
Plate Preparation: Prepare a TLC plate by coating it with a slurry of silica gel G containing silver nitrate (B79036) (e.g., 10% w/w). Alternatively, pre-coated plates can be impregnated by dipping them in a methanolic silver nitrate solution (e.g., 0.5%).[4]
-
Activation: Activate the plate by heating it in an oven.
-
Sample Application: Spot the fatty acid methyl ester sample onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase. A common mobile phase for separating FAMEs is hexane-diethyl ether in varying ratios (e.g., 90:10 v/v for separating by degree of unsaturation).[4][5]
-
Visualization: After development, dry the plate and visualize the separated spots. This can be done by spraying with a suitable reagent (e.g., a fluorescent indicator and viewing under UV light, or charring with a strong acid).
-
Analysis: The separated components can be identified by comparing their Rf values to those of standards. For preparative work, the corresponding silica gel bands can be scraped off the plate, and the esters can be eluted with a solvent.
Visualizations
References
- 1. ikm.org.my [ikm.org.my]
- 2. iranarze.ir [iranarze.ir]
- 3. hplc.eu [hplc.eu]
- 4. aocs.org [aocs.org]
- 5. aocs.org [aocs.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US6664405B2 - Method for isolating high-purified unsaturated fatty acids using crystallization - Google Patents [patents.google.com]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. US8003813B2 - Process for separating saturated and unsaturated fatty acids - Google Patents [patents.google.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Preventing isomerization of Ethyl 7(E)-nonadecenoate during analysis
Technical Support Center: Analysis of Ethyl 7(E)-nonadecenoate
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent isomerization during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound?
A1: Isomerization refers to the chemical process where this compound, which has a trans configuration at the 7th carbon position double bond, converts to its cis isomer, Ethyl 7(Z)-nonadecenoate. This structural change can significantly impact the compound's physicochemical properties and biological activity, leading to inaccurate analytical results.
Q2: Why is it critical to prevent this isomerization during analysis?
Q3: What are the primary causes of E/Z isomerization during analysis?
A3: The main factors that can induce isomerization of unsaturated fatty acid esters like this compound include:
-
Heat: High temperatures, especially in Gas Chromatography (GC) injectors, can provide the energy needed to overcome the rotational barrier of the double bond.[1]
-
Light: Exposure to UV light can promote isomerization.
-
Catalysts: Traces of acid or base on glassware, in solvents, or on chromatographic stationary phases can catalyze the conversion. Iodine, for instance, is a known catalyst for this type of isomerization.[2]
-
Active Surfaces: Active sites on GC liners, columns, or HPLC stationary phases can interact with the analyte and facilitate isomerization.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Appearance of a new, closely eluting peak suspected to be the (Z)-isomer in GC analysis. | High GC Injector Temperature: The injector port is too hot, causing thermal isomerization. | Lower the injector temperature. A starting point of 200-220°C is often recommended for thermally labile compounds.[5] |
| Active Sites in GC Liner: Silanol groups or contaminants in the glass liner are catalyzing isomerization. | Use a fresh, deactivated (silanized) liner for each new set of experiments.[4] | |
| Inappropriate Column Choice: The GC column phase is promoting on-column isomerization. | Use a highly polar cyano-column, which is effective for separating geometric isomers and can reduce interaction.[6][7] | |
| Inconsistent quantification results and shifting peak areas between injections. | Sample Degradation During Storage: The sample is isomerizing before it is even injected due to light or temperature. | Store samples and standards in amber vials at low temperatures (-20°C or -80°C) and under an inert atmosphere (nitrogen or argon) to prevent light exposure and oxidation.[5] |
| Acid/Base Contamination: Residual acids or bases on lab equipment or in solvents are causing isomerization. | Use high-purity solvents and meticulously clean all glassware. If necessary, rinse with a neutralizing agent followed by the pure solvent. | |
| Poor peak shape (tailing) for the this compound peak. | Active Sites on the Column: The analyte is interacting with active sites at the head of the GC column. | Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the front of the column.[4] |
| Column Overload: The amount of sample injected is too high, leading to poor chromatography. | Reduce the sample concentration or use a higher split ratio during injection.[3][4] | |
| Difficulty separating (E) and (Z) isomers in HPLC. | Suboptimal Column Chemistry: Standard C18 columns may not provide sufficient selectivity for geometric isomers due to their similar hydrophobicity.[8][9] | Use a specialized column with higher shape selectivity, such as a cholesterol-based or silver-ion HPLC column. Silver-ion chromatography is particularly effective for separating cis and trans isomers.[8][10] |
| Mobile Phase Issues: The mobile phase is not optimized for isomer separation. | Optimize the mobile phase composition and consider adding modifiers. For reversed-phase HPLC, adjusting the organic solvent ratio can improve resolution.[11][12] |
Recommended Analytical Parameter Ranges
The following table summarizes recommended starting parameters for GC and HPLC analysis to minimize the risk of isomerization.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Injector Temperature | 200 - 220°C | N/A |
| Column Type | Highly polar cyanopropyl-based capillary column (e.g., BPX70, SP-2560) | Silver-Ion (Ag+) column or Cholesterol-based column |
| Carrier Gas (GC) | Helium or Hydrogen | N/A |
| Oven Program (GC) | Start at a lower initial temperature, then use a moderate ramp rate (e.g., 5-10°C/min) | Isocratic or gradient elution at a controlled temperature (e.g., 30°C) |
| Solvents / Mobile Phase | High-purity hexane (B92381) or ethyl acetate | Acetonitrile/Water or Methanol/Water mixtures. Ensure neutral pH. |
| Sample Preparation | Avoid acidic derivatization methods if possible. Lowering derivatization temperature can prevent isomerization.[6] | Use high-purity, neutral pH solvents. Derivatization to phenacyl esters can improve peak shape and detection.[10][11] |
| Storage | Store in amber vials, at -20°C to -80°C, under inert gas (N₂ or Ar) | Store in amber vials, at -20°C to -80°C, under inert gas (N₂ or Ar) |
Visual Guides
Isomerization Pathway
This diagram illustrates the conversion of the stable (E)-isomer to the (Z)-isomer when exposed to common laboratory stressors.
Caption: Factors like heat, light, and catalysts can cause isomerization.
Recommended Analytical Workflow
Following this workflow can help minimize the chances of isomerization from sample handling to final analysis.
Caption: A workflow designed to prevent isomerization at critical steps.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the appearance of an unexpected isomer peak in your chromatogram.
Caption: A step-by-step guide to troubleshooting isomer peaks.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hplc.eu [hplc.eu]
- 9. isomers! - Chromatography Forum [chromforum.org]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Optimizing storage conditions to prevent degradation of Ethyl 7(E)-nonadecenoate
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions to prevent the degradation of Ethyl 7(E)-nonadecenoate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the long-term stability of this compound?
A1: For long-term stability, this compound should be stored in a cool, dark, and inert environment. The ideal storage conditions are summarized in the table below. Refrigerated temperatures significantly slow down potential degradation reactions.[1]
Q2: What are the primary factors that cause the degradation of unsaturated esters like this compound?
A2: The primary factors leading to the degradation of unsaturated esters are exposure to oxygen, heat, light (especially UV), and moisture.[1] These compounds are particularly susceptible to autoxidation, which is a free-radical chain reaction initiated by these factors.[1] Additionally, contact with certain metals, such as copper or its alloys, can catalyze degradation.
Q3: How can I visually detect if my sample of this compound has degraded?
A3: Visual signs of degradation for unsaturated esters can include a change in color (e.g., developing a yellow tint), an increase in viscosity, or the formation of a gel or solid polymer.[1] A noticeable change in odor can also indicate degradation.[2] However, significant degradation can occur before these signs become apparent, so analytical confirmation is always recommended.[1]
Q4: What is the best type of container for storing this compound?
A4: To protect the ester from light, it is best to use amber glass bottles with a tight-fitting cap.[1] If a plastic container must be used, ensure it is made of an inert material. Storing small samples adsorbed on silica (B1680970) gel may also be a convenient method to protect against autoxidation.[2][3]
Q5: Is it safe to store this compound in a standard laboratory refrigerator or freezer?
A5: Yes, refrigeration at 2-8°C is highly recommended to extend the shelf life of unsaturated esters.[1] For longer-term storage, freezing at -20°C or -80°C is even better.[4] When freezing, ensure the container is not completely full to allow for potential expansion, and thaw the sample slowly at room temperature before use.
Q6: How critical is the exclusion of oxygen during storage?
A6: Excluding oxygen is crucial for preventing autoxidation, a major degradation pathway for unsaturated compounds.[1] For long-term storage, it is best practice to purge the container's headspace with an inert gas like argon or nitrogen before sealing.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color (yellowing) or viscosity of the sample. | Oxidation or polymerization. | Discard the sample and obtain a fresh batch. Review storage procedures to ensure protection from light and oxygen. Consider adding an antioxidant like BHT or α-tocopherol.[5][6] |
| Unexpected peaks in analytical chromatography (GC/HPLC). | Degradation of the ester into smaller molecules or formation of isomers. | Confirm the identity of the degradation products using mass spectrometry. Review storage conditions, paying close attention to temperature and exposure to air and light. |
| Reduced potency or altered biological activity in experiments. | Degradation of the active compound. | Quantify the purity of the this compound sample using a validated analytical method. If degraded, procure a new sample and strictly adhere to optimal storage conditions. |
| Precipitate formation upon thawing. | Low-temperature insolubility or degradation product formation. | Allow the sample to slowly warm to room temperature and vortex to redissolve. If the precipitate remains, it may indicate degradation. Analyze the supernatant and precipitate separately if possible. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (short-term) or ≤ -20°C (long-term) | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[1][4][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen.[1] |
| Light | Amber glass container, stored in the dark | Protects against photo-oxidation initiated by UV light.[1] |
| Container | Tightly sealed glass vial | Prevents exposure to moisture and atmospheric oxygen. Glass is generally more inert than plastic.[1] |
| Purity Check | Every 6 months for refrigerated samples, annually for frozen | Periodic analytical verification (e.g., by GC) ensures the material is still suitable for use.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by Gas Chromatography (GC)
Objective: To determine the purity and detect degradation products of this compound under specific storage conditions.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate)
-
Internal standard (e.g., Ethyl nonadecanoate)[8]
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate capillary column (e.g., a wax-type or highly-polar capillary column for separating cis/trans isomers)[9]
-
Autosampler vials with inert caps
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard at a known concentration.
-
Create a working solution by adding a precise volume of the internal standard to the sample stock solution.
-
-
GC Analysis (Initial Time Point, t=0):
-
Set up the GC-FID with an appropriate temperature program for the oven, injector, and detector. The oven program should be designed to separate the analyte from potential degradation products.[10]
-
Inject a small volume (e.g., 1 µL) of the working solution into the GC.
-
Record the chromatogram and integrate the peak areas for this compound and the internal standard. Calculate the initial purity.
-
-
Storage:
-
Aliquot the stock solution into several vials, purge with an inert gas, and seal tightly.
-
Store the vials under the desired conditions (e.g., 4°C in the dark, room temperature with light exposure, etc.).
-
-
GC Analysis (Subsequent Time Points):
-
At predetermined time intervals (e.g., 1, 3, 6 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by GC-FID as described in step 2.
-
Compare the peak area ratio of this compound to the internal standard with the initial measurement to determine the percentage of degradation. Note the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for suspected degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of storage time, temperature, antioxidant and thawing on fatty acid composition of plasma, serum and red blood cells - A pilot biobank study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biodieseleducation.org [biodieseleducation.org]
- 6. Antioxidant - Wikipedia [en.wikipedia.org]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. Ethyl nonadecanoate|lookchem [lookchem.com]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. mdpi.com [mdpi.com]
Enhancing the resolution of Ethyl 7(E)-nonadecenoate in reverse-phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Ethyl 7(E)-nonadecenoate in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for improving peak resolution in HPLC?
A1: Optimizing peak resolution in HPLC involves fine-tuning three key factors: the retention factor (k), selectivity (α), and column efficiency (N).[1]
-
Retention Factor (k): Represents how long an analyte is retained on the column. Adjusting the mobile phase strength is the primary way to control this.[1]
-
Selectivity (α): The most powerful variable for changing resolution, it describes the separation between two adjacent peaks.[1][2] It is influenced by the mobile phase composition, the stationary phase chemistry, and temperature.
-
Column Efficiency (N): Refers to the sharpness or narrowness of the peaks. It can be increased by using longer columns, columns with smaller particle sizes, or by elevating the column temperature to improve mass transfer.[1][2]
Q2: How do I select an appropriate column for separating this compound?
A2: For a non-polar, long-chain fatty acid ester like this compound, a C18 stationary phase is the ideal starting point due to its strong hydrophobic interactions.[1] More hydrophobic analytes (those with longer alkyl chains) are retained longer on C18 columns.[1][3] For very hydrophobic compounds, a C8 phase can be considered to reduce retention times.[1] Phenyl-based columns can offer alternative selectivity for molecules containing double bonds due to π-π interactions.[1][4]
Q3: What is the best strategy for optimizing the mobile phase?
A3: Mobile phase optimization is critical for achieving good separation.[5][6]
-
Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents in RP-HPLC.[5] Acetonitrile generally provides lower viscosity and better peak shape, while methanol can offer different selectivity.[4] It is often beneficial to test both to see which provides better resolution for your specific analyte and its impurities.[2]
-
Solvent Strength: In reverse-phase mode, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time (k), which can improve the separation of closely eluting peaks.[1]
-
Gradient vs. Isocratic Elution: Start with a gradient elution to determine the approximate organic concentration needed to elute the compound.[4] This can then be refined into an optimized shallow gradient or a final isocratic method for simpler separations.[4][6]
Q4: What are the best practices for sample preparation?
A4: Proper sample preparation is crucial to avoid issues like peak broadening and column clogging.
-
Solvent: Dissolve the sample in a solvent that is compatible with and ideally weaker than the mobile phase.[7] Preparing the sample in the initial mobile phase composition is a good practice.[8]
-
Concentration: Start with a sample concentration of approximately 0.1-1 mg/mL.[8] Overloading the column can lead to broad or fronting peaks.[9]
-
Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the column frit or injector.[7][8]
Q5: How does column temperature affect the separation?
A5: Temperature is an important parameter. Increasing the column temperature typically decreases the mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter retention times.[1][2] However, changes in temperature can also alter selectivity.[10] Using a column thermostat is highly recommended to ensure reproducible retention times, as a change of just 1°C can alter retention by 1-2%.[11]
Troubleshooting Guides
Problem 1: Poor Peak Resolution or Overlapping Peaks
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | In RP-HPLC, increase retention and resolution by decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[1] This increases the retention factor (k). |
| Suboptimal Selectivity (α) | Change the organic modifier (e.g., switch from acetonitrile to methanol) or try a different stationary phase (e.g., a Phenyl-Hexyl column instead of a C18) to introduce different chemical interactions.[2][4] |
| Low Column Efficiency (N) | Use a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm).[1][2] Ensure the column is not old or degraded. |
| Incorrect Flow Rate | Optimize the flow rate. While a lower flow rate can increase efficiency, it also increases analysis time. Perform a flow rate study to find the best balance. |
Problem 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase.[12][13] This suppresses the ionization of residual silanol groups on the silica (B1680970) packing, minimizing unwanted interactions.[9] |
| Column Overload | Dilute the sample. Broad, tailing peaks are a common sign that too much sample mass was injected onto the column.[8][9] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, the column may be permanently damaged or contaminated, requiring replacement. A guard column can help protect the analytical column.[11] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to peak broadening. |
Problem 3: Variable Retention Times
| Possible Cause | Recommended Solution |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature. Ambient lab temperature changes can cause significant retention time shifts.[11] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase carefully and consistently. Pre-mix solvents manually or use a reliable gradient mixer. Ensure solvents are properly degassed to prevent bubble formation in the pump.[11] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting injections. For RP-HPLC, flushing with 5-10 column volumes is usually sufficient, but this can be longer for methods with additives like ion-pairing reagents.[11] |
| Pump or System Leaks | Check for leaks throughout the HPLC system, especially at fittings. A leak can cause pressure fluctuations and, consequently, retention time variability.[14] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound
-
Stock Solution: Accurately weigh approximately 10 mg of this compound standard.
-
Dissolution: Dissolve the standard in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Sonication: Briefly sonicate the solution if any particulates are visible to ensure complete dissolution.[8]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[8]
Protocol 2: General RP-HPLC Method and Optimization
This protocol provides a starting point for method development.
Initial HPLC Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[15] |
| Injection Volume | 10 µL |
| Detection | UV at 195-205 nm (as fatty acid esters lack strong chromophores)[16] or Evaporative Light Scattering Detector (ELSD)[3] |
Optimization Steps
-
Initial Run: Perform an injection using the starting parameters to determine the retention time and initial peak shape of this compound.
-
Solvent Strength Adjustment: If resolution is poor, adjust the mobile phase. To increase retention, lower the initial percentage of Mobile Phase B (Acetonitrile). For example, try a starting gradient of 75% B.
-
Solvent Type Evaluation: If adjusting solvent strength is insufficient, substitute Mobile Phase B with Methanol (containing 0.1% Formic Acid) and repeat the analysis to evaluate the change in selectivity.
-
Isocratic Method Conversion: Once a suitable retention time is achieved with a shallow gradient, convert to an isocratic method for simplicity and robustness if all components elute within a reasonable time. The isocratic percentage of organic solvent should correspond to the composition at which the peak of interest elutes during the gradient run.
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Separation of Ethyl heptadecanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. realab.ua [realab.ua]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sample Contamination in Trace Analysis of Fatty Acid Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for minimizing sample contamination during the trace analysis of fatty acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of fatty acid contamination in trace analysis?
A1: Common sources of fatty acid contamination, particularly with ubiquitous fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), include:
-
Plasticware: Disposable plastic labware, such as syringe filters, pipette tips, and collection tubes, can leach fatty acids and other plasticizers (e.g., phthalates) into your samples.[1][2] Phthalate (B1215562) esters are common environmental contaminants due to their widespread use in plastics.[3][4][5][6]
-
Solvents: Organic solvents, even high-purity grades, can contain trace levels of fatty acids or other interfering compounds.[7][8]
-
Glassware: Improperly cleaned glassware can retain residues from previous analyses or cleaning agents.[9][10][11]
-
Solid-Phase Extraction (SPE) Columns: Commercially available SPE columns, particularly those with polypropylene (B1209903) barrels, have been identified as a source of palmitic and stearic acid contamination.[1]
-
Laboratory Environment: Dust, aerosols, and even human sources like sweat and cosmetics can introduce contaminants into samples.[12][13]
-
Reagents: Derivatization reagents and other chemicals used in sample preparation can be a source of contamination.
Q2: I am observing high background levels of palmitic (C16:0) and stearic (C18:0) acids in my method blanks. What are the likely causes and how can I troubleshoot this?
A2: High background levels of these common fatty acids are a frequent issue. Here’s a step-by-step troubleshooting approach:
-
Isolate the Source: Systematically analyze blanks from each step of your workflow. Start with a solvent blank injected directly into the instrument. Then, introduce each component of your sample preparation process one at a time (e.g., run a blank with just the solvent that has passed through your collection vial, then one that has passed through the syringe filter, etc.). This will help pinpoint the contaminating step.
-
Evaluate Plasticware: Plastic syringes and syringe filters are major culprits.[2] Consider replacing plastic syringes with glass syringes and using stainless-steel filter holders with compatible membranes.[2] If plasticware is unavoidable, pre-rinse it thoroughly with a high-purity solvent.
-
Check Glassware Cleaning Procedures: Ensure your glassware cleaning protocol is rigorous. This should include a detergent wash, thorough rinsing with tap and then deionized water, followed by a final rinse with high-purity solvent.[9][10] For trace analysis, baking glassware in a muffle furnace can be effective.
-
Assess SPE Columns: If using SPE, test the eluent from a blank SPE column for fatty acid contamination. Some studies suggest that the polypropylene barrels of commercial SPE columns can be a significant source.[1]
-
Re-evaluate Solvents and Reagents: Run a blank analysis of your solvents and derivatization reagents to ensure they are not contaminated.
Q3: Can phthalates interfere with my fatty acid ester analysis? How can I minimize this?
A3: Yes, phthalate esters are common plasticizers that can leach from plastic labware and interfere with your analysis.[3][5] They can co-elute with fatty acid methyl esters (FAMEs) in gas chromatography (GC) and have similar mass spectral fragmentation patterns, leading to misidentification and inaccurate quantification. To minimize phthalate contamination:
-
Avoid Plastic: Whenever possible, use glassware instead of plastic. This includes storage containers, reaction vials, and transfer pipettes.
-
Use High-Quality Solvents: Ensure your solvents are of high purity and suitable for trace analysis.
-
Proper Storage: Store samples and standards in glass containers with PTFE-lined caps. Avoid contact with plastic films or wraps.
-
Clean Environment: Work in a clean, dust-free environment, as phthalates can be present in lab dust.
Troubleshooting Guides
Issue 1: Poor Reproducibility in FAMEs Quantification
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize reaction conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Sample Loss During Extraction | Verify the efficiency of your liquid-liquid or solid-phase extraction. Ensure complete phase separation and avoid aspirating the interface. A second extraction step may improve recovery.[14] |
| Variable Contamination | Implement the rigorous cleaning and handling procedures outlined in the FAQs to minimize random contamination from plasticware, glassware, and the environment.[15] |
| Instrumental Variability | Check for leaks in the GC inlet, ensure the syringe is clean, and inspect the liner for contamination or degradation.[16] |
Issue 2: Extraneous Peaks in Chromatogram
| Potential Cause | Troubleshooting Step |
| Phthalate Contamination | Identify characteristic phthalate ions in the mass spectrum (e.g., m/z 149). Refer to the FAQ on minimizing phthalate contamination. |
| Solvent Impurities | Inject a solvent blank to confirm if the extraneous peaks originate from the solvent. If so, use a freshly opened bottle of high-purity solvent. |
| Septum Bleed | Fragments of the GC inlet septum can introduce contaminants. Use high-quality, low-bleed septa and replace them regularly.[16] |
| Carryover from Previous Injection | Run a solvent blank after a high-concentration sample to check for carryover. If observed, optimize the bake-out conditions of your GC method. |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
-
Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or hexane) to remove organic residues.[11] Dispose of the rinse solvent in an appropriate waste container.
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent solution and warm water.[9][10][17] Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.[9][10]
-
Deionized Water Rinse: Rinse at least 3-5 times with deionized water.[10][17]
-
Solvent Rinse: Perform a final rinse with a high-purity solvent that is miscible with water and your extraction solvent (e.g., methanol (B129727) or acetone), followed by a rinse with your extraction solvent (e.g., hexane).[10]
-
Drying: Air dry in a clean environment or dry in an oven at a suitable temperature. For ultra-trace analysis, glassware can be baked in a muffle furnace at high temperatures (e.g., 450°C for several hours) to remove any remaining organic contaminants.[15]
-
Storage: Cover the openings of the clean glassware with aluminum foil (pre-rinsed with solvent) and store in a clean, dust-free cabinet.
Protocol 2: Blank Sample Preparation to Identify Contamination Sources
-
Solvent Blank: Directly inject the solvent used for sample dissolution into the analytical instrument. This provides a baseline for solvent purity.
-
Vial Blank: Transfer the solvent to a sample vial, cap it, and then transfer the solvent to another clean vial before injection. This tests for contamination from the vial and cap.
-
Pipette/Syringe Blank: Use the pipette or syringe to transfer the solvent to a clean vial for analysis. This checks for contamination from these dispensing tools.
-
Filtration Blank: Pass the solvent through the syringe filter (if used) into a clean vial for analysis. This will identify any leachables from the filter membrane or housing.[2]
-
Full Method Blank: Perform the entire sample preparation procedure, including all reagents and steps, but without the sample matrix. This accounts for contamination from all sources in the workflow.[15]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating sources of fatty acid contamination.
Caption: Step-by-step protocol for rigorous glassware cleaning in trace analysis.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. How To [chem.rochester.edu]
- 10. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 11. nist.gov [nist.gov]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. elgalabwater.com [elgalabwater.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 17. watersciences.unl.edu [watersciences.unl.edu]
Technical Support Center: Addressing Solubility Issues of Ethyl 7(E)-nonadecenoate in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Ethyl 7(E)-nonadecenoate in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is a long-chain fatty acid ester. Its molecular structure consists of a long, nonpolar hydrocarbon tail and a more polar ester head group. Due to the dominance of the hydrophobic tail, the molecule has very low affinity for polar solvents like water, making it practically insoluble in aqueous solutions.
Q2: I am observing a precipitate or cloudiness when I add this compound to my aqueous buffer or cell culture medium. What does this indicate?
A2: The formation of a precipitate or turbidity indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium. This can lead to inaccurate experimental results due to a lower-than-calculated concentration of the dissolved compound.
Q3: Can I use organic solvents to first dissolve this compound before adding it to my aqueous solution?
A3: Yes, this is a common strategy. Solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are often used to prepare a concentrated stock solution.[1] However, it is crucial to ensure that the final concentration of the organic solvent in your aqueous medium is low (typically ≤0.5% to <1%) to avoid solvent-induced toxicity or other artifacts in your experiment.[1][2] Always include a vehicle control with the same final concentration of the organic solvent to assess its effects.
Q4: Are there alternatives to organic solvents for improving the aqueous solubility of this compound?
A4: Yes, several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of surfactants to form micelles, and encapsulation with cyclodextrins.
Q5: How long can I store an aqueous preparation of a lipid like this compound?
A5: It is generally not recommended to store lipids in aqueous solutions for extended periods. Lipids in aqueous buffers, even at a neutral pH and refrigerated, are typically stable for only 5-7 days before significant degradation via hydrolysis occurs, generating the corresponding free fatty acid and lyso-lipid. It is best to prepare fresh solutions for each experiment.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding the stock solution (in organic solvent) to the aqueous medium. | The final concentration of this compound exceeds its solubility limit in the final aqueous/organic solvent mixture. | • Lower the final concentration: The most straightforward solution is to reduce the target concentration of this compound in your experiment. • Optimize the dilution method: Pre-warm the aqueous medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.[2] • Prepare a more dilute stock solution: This may seem counterintuitive, but using a larger volume of a less concentrated stock solution can sometimes aid in better dispersion into the aqueous phase.[3] |
| The solution appears cloudy or forms a precipitate over time during incubation. | The compound is coming out of solution due to instability in the media over time, changes in temperature, or interactions with media components. | • Reduce incubation time: If experimentally feasible, shorten the duration of the experiment. • Refresh the media: For longer experiments, consider changing the media with a freshly prepared solution of this compound at regular intervals (e.g., every 24-48 hours). • Use of a carrier protein: For cell culture experiments, conjugating the fatty acid ester to a carrier protein like bovine serum albumin (BSA) can help maintain its solubility and facilitate cellular uptake.[1] |
| Inconsistent or lower-than-expected biological activity. | The actual concentration of the dissolved compound is lower than the calculated nominal concentration due to partial precipitation. | • Visually inspect for precipitate: Carefully examine your solutions, including the wells of cell culture plates, for any signs of precipitation before and during the experiment. • Filter the final working solution: Before adding to your experimental setup, filter the final diluted solution through a sterile, low-protein-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.[4] • Consider alternative solubilization methods: If direct dilution from an organic stock is consistently problematic, explore the use of surfactants or cyclodextrins as outlined in the experimental protocols below. |
Quantitative Data
| Compound | Solvent | Solubility | Reference |
| Ethyl Oleate (C18:1) | Water | Practically Insoluble | [6] |
| Eicosapentaenoic acid ethyl ester (C22:5) | PBS (pH 7.2) | ~ 0.15 mg/mL | [5] |
| This compound (C19:1) | Aqueous Buffer | Expected to be very low (practically insoluble) | Inference |
Experimental Protocols
Here are detailed methodologies for enhancing the aqueous solubility of this compound.
This protocol describes the preparation of a working solution of this compound in an aqueous buffer using ethanol as a co-solvent.
Materials:
-
This compound
-
100% Ethanol (sterile, for biological applications)
-
Aqueous buffer or cell culture medium (sterile)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a desired amount of this compound.
-
Dissolve it in 100% ethanol to a high concentration (e.g., 10-50 mg/mL). Ensure it is fully dissolved. This is your stock solution.
-
-
Dilution into Aqueous Medium:
-
Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While gently vortexing or swirling the aqueous medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Important: Ensure the final concentration of ethanol is kept to a minimum, ideally below 0.5%, to avoid solvent toxicity.
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, it is ready for use. If a slight precipitate forms, brief sonication may help to redissolve it.
-
For cell culture, it is advisable to filter the final working solution through a 0.22 µm sterile filter.
-
This protocol details the preparation of a micellar solution of this compound using the non-ionic surfactant Tween® 80.
Materials:
-
This compound
-
Tween® 80 (Polysorbate 80)
-
Aqueous buffer
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Prepare a Surfactant-Lipid Mixture:
-
In a glass vial, weigh the desired amount of this compound.
-
Add Tween® 80 at a specific weight ratio to the lipid (e.g., starting with a 1:1 or 2:1 surfactant to lipid ratio).
-
Mix thoroughly by vortexing or gentle heating (to ~40°C) to ensure a homogenous mixture.
-
-
Hydration and Micelle Formation:
-
Add the aqueous buffer to the surfactant-lipid mixture dropwise while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to allow for the formation of micelles. The solution should become clear or slightly opalescent.
-
-
Final Preparation:
-
If the solution is not completely clear, brief sonication in a water bath can aid in the formation of a uniform dispersion.
-
The final concentration of Tween® 80 should be kept as low as possible while maintaining the solubility of the lipid, typically in the range of 0.01% to 0.1% (v/v) in the final assay medium.[4]
-
This protocol describes the preparation of an inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Prepare a β-Cyclodextrin Solution:
-
In a beaker, dissolve β-cyclodextrin in deionized water with stirring to create a saturated or near-saturated solution (solubility of β-CD in water at 25°C is ~1.85 g/100 mL).
-
-
Prepare the Lipid Solution:
-
Dissolve a known amount of this compound in a minimal amount of ethanol.
-
-
Formation of the Inclusion Complex:
-
Slowly add the ethanolic solution of this compound to the stirring β-cyclodextrin solution.
-
Continue stirring the mixture at room temperature for several hours (e.g., 2-4 hours) to allow for the formation of the inclusion complex. A white precipitate should form.
-
-
Isolation and Purification:
-
Collect the white precipitate by centrifugation.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
-
Dry the precipitate (e.g., by lyophilization or under vacuum) to obtain the powdered this compound-β-cyclodextrin inclusion complex. This powder should have enhanced aqueous solubility.
-
Visualizations
Caption: Workflow for Solubilization using a Co-solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing side reactions in Ethyl 7(E)-nonadecenoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7(E)-nonadecenoate. Our focus is on mitigating side reactions and optimizing yield and stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most reliable method for synthesizing this compound with high E-selectivity?
A1: For achieving high (E)-stereoselectivity in the synthesis of α,β-unsaturated esters like this compound, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the classical Wittig reaction. The HWE reaction utilizes a phosphonate-stabilized carbanion, which favors the formation of the (E)-alkene.[1][2][3][4] Additionally, the phosphate (B84403) byproduct of the HWE reaction is water-soluble, which simplifies the purification process compared to the often-difficult removal of triphenylphosphine (B44618) oxide from Wittig reactions.[1][4]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here is a troubleshooting guide:
-
Incomplete Deprotonation of the Phosphonate (B1237965): The phosphonate must be fully deprotonated to form the reactive carbanion. Ensure your base is strong enough and moisture-free. Sodium hydride (NaH) is commonly used.[1] The reaction should be stirred for an adequate time after the addition of the phosphonate to the base to ensure complete carbanion formation.
-
Purity of Reactants: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from oxidation) or the phosphonate ester can lead to side reactions and lower yields. Ensure all reactants are pure before use.
-
Reaction Temperature: While the initial deprotonation may be performed at room temperature or slightly elevated temperatures, the addition of the aldehyde is often done at a controlled temperature (e.g., 20-30°C) to prevent side reactions.[1] Subsequent heating might be necessary to drive the reaction to completion.[1]
-
Steric Hindrance: While less of an issue with the HWE reaction compared to the Wittig reaction, highly hindered ketones or aldehydes can react slowly.[2][5] For a long-chain aliphatic aldehyde like heptanal (B48729), this is less likely to be a major issue.
Q3: The E/Z selectivity of my product is poor. How can I increase the proportion of the (E)-isomer?
A3: Achieving high E-selectivity is a key advantage of the HWE reaction. If you are observing a significant amount of the (Z)-isomer, consider the following:
-
Reaction Conditions: The HWE reaction generally favors the formation of (E)-alkenes.[2][3] The use of non-coordinating cations (like K+ with 18-crown-6) can sometimes favor the (Z)-isomer, so sticking to standard conditions with NaH or other sodium/lithium bases is recommended for E-selectivity.[6]
-
Choice of Phosphonate: Standard trialkyl phosphonoacetates are effective for E-selective reactions. Modified phosphonates, such as those with trifluoroethyl ester groups (Still-Gennari modification), are specifically designed to produce (Z)-alkenes and should be avoided if the (E)-isomer is desired.[2][6]
-
Equilibration of Intermediates: The formation of the (E)-alkene is favored under thermodynamic control. Allowing the reaction intermediates to equilibrate can increase E-selectivity.[3] This can sometimes be influenced by reaction time and temperature.
Q4: I am having difficulty purifying my final product. What are the best practices for purification?
A4: Purification of long-chain esters can be challenging due to their physical properties.
-
Removal of Phosphate Byproduct: The dialkylphosphate salt byproduct from the HWE reaction is water-soluble and can be removed by performing an aqueous workup.[1][4] Washing the organic layer with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a standard procedure.[1][2]
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying the final product and removing any remaining starting materials or minor byproducts.[1][2] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), is typically used.
-
Removal of Triphenylphosphine Oxide (in Wittig reactions): If you are using a Wittig reaction, removing triphenylphosphine oxide can be difficult. It can sometimes be precipitated out of a non-polar solvent mixture like diethyl ether in hexanes.[7]
Quantitative Data
The following tables summarize typical reaction conditions and expected yields for HWE reactions producing (E)-unsaturated esters, based on literature for similar compounds.
Table 1: Typical Reaction Parameters for Horner-Wadsworth-Emmons Reaction
| Parameter | Condition | Notes |
| Phosphonate Reagent | Triethyl phosphonoacetate | A common and commercially available reagent. |
| Carbonyl Component | Long-chain aliphatic aldehyde | e.g., Heptanal for this compound synthesis. |
| Base | Sodium hydride (NaH) | Other bases like NaOEt or K₂CO₃ can also be used.[1][2][8] |
| Solvent | Anhydrous THF or Benzene | Anhydrous conditions are crucial.[1] |
| Reaction Temperature | 20-65°C | Initial carbanion formation may be at room temperature, followed by controlled addition of the aldehyde, and then gentle heating.[1] |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC).[1] |
Table 2: Substrate Scope and Expected Outcomes for HWE Reactions
| Entry | Aldehyde | Phosphonate Reagent | Product | Expected Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | Ethyl (E)-cinnamate | ~85-95% | >95:5 |
| 2 | Long-chain aliphatic aldehyde | Triethyl phosphonoacetate | α,β-unsaturated ester | ~80-98% | >98:2 |
| 3 | Aromatic aldehyde | Triethyl phosphonoacetate | α,β-unsaturated ester | ~80-98% | Up to 99:1 |
Yields and E/Z ratios are based on typical outcomes for HWE reactions with stabilized phosphonates and may vary depending on the specific substrates and reaction conditions.[8][9]
Experimental Protocols
Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
Reactants:
-
Heptanal
-
Diethyl (12-(ethoxycarbonyl)dodecyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq.) in anhydrous THF.
-
To the stirred suspension, add a solution of diethyl (12-(ethoxycarbonyl)dodecyl)phosphonate (1.0 eq.) in anhydrous THF dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion. Hydrogen gas evolution will be observed.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture in an ice bath.
-
Add a solution of heptanal (1.0 eq.) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature between 20-30°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC.
-
If the reaction is sluggish, it can be gently heated to 50-60°C for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Calibration curve issues in the quantification of Ethyl 7(E)-nonadecenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Ethyl 7(E)-nonadecenoate using calibration curves.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (R² < 0.995)
Question: My calibration curve for this compound is showing poor linearity. What are the potential causes and how can I resolve this?
Answer: Non-linearity in your calibration curve can arise from several factors, from sample preparation to instrument limitations. It is crucial to systematically investigate each stage of your workflow.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | At high concentrations, the detector (e.g., FID or MS) can become saturated, leading to a flattened response. Solution: Extend the upper concentration range of your standards to identify the point of saturation and narrow the calibration range to the linear portion. If necessary, dilute your higher concentration samples to fall within the linear range.[1][2] |
| Operating Near Detection Limits | At very low concentrations, the signal-to-noise ratio is low, causing greater variability and deviation from linearity.[1] Solution: Ensure your lowest calibration standard is at or above the Limit of Quantitation (LOQ). If you need to quantify at lower levels, you may need to optimize your method for better sensitivity. |
| Inaccurate Standard Preparation | Errors in serial dilutions, incorrect stock solution concentration, or solvent evaporation can lead to inaccurate standard concentrations. Solution: Prepare fresh standards using calibrated pipettes and high-purity solvents. Use volumetric flasks for accurate dilutions. It is recommended to prepare at least five concentration levels for a reliable curve.[2][3] |
| Matrix Effects | Components in your sample matrix can interfere with the ionization of this compound, causing signal suppression or enhancement.[4][5][6] Solution: Prepare matrix-matched calibration standards by spiking a blank matrix extract with known concentrations of your analyte. This helps to compensate for the matrix effects.[5] |
| Analyte Adsorption | Long-chain esters can adsorb to active sites in the GC inlet liner or column. Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for fatty acid ester analysis. Regular maintenance, including baking out the column and replacing the liner, is crucial.[1] |
Issue 2: Inaccurate Quantification & Poor Recovery
Question: I am observing low and inconsistent recovery for this compound in my samples. What could be causing this?
Answer: Low and variable recovery is often linked to the sample preparation and extraction steps. The choice of an appropriate internal standard is also critical for accurate quantification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The analyte may not be efficiently extracted from the sample matrix. Solution: Optimize your liquid-liquid or solid-phase extraction (SPE) protocol. Ensure the solvent polarity is appropriate for this compound. Multiple extraction steps may improve recovery. |
| Sample Loss During Evaporation | If a solvent evaporation step is used, volatile analytes can be lost. Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Do not evaporate to complete dryness. |
| Inappropriate Internal Standard | The internal standard (IS) may not be behaving similarly to the analyte, failing to compensate for variability. Solution: Choose an IS that is structurally similar to this compound but not present in the samples. For long-chain ethyl esters, an odd-chain fatty acid ester like Ethyl Heptadecanoate is a good candidate.[7] The IS should be added at the very beginning of the sample preparation process to account for losses at every step.[8] |
| Degradation of Analyte | The analyte may be degrading during sample processing or storage. Solution: Process samples promptly and store extracts at low temperatures (e.g., -20°C or -80°C). Minimize exposure to light and oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R² value for my calibration curve?
A1: For most quantitative bioanalytical methods, a coefficient of determination (R²) value of 0.995 or greater is generally considered acceptable. However, you should also visually inspect the calibration curve for any obvious non-linearity and examine the residuals to ensure a random distribution around the regression line.[3][9]
Q2: How many calibration standards should I use?
A2: It is recommended to use a minimum of five non-zero calibration standards to adequately define the relationship between concentration and response.[2][3] These standards should bracket the expected concentration range of your unknown samples.
Q3: Should I include a blank and a zero standard in my calibration curve?
A3: Yes. A blank sample (matrix without analyte or IS) is used to assess for interferences. A zero standard (matrix with IS but no analyte) is used to ensure there is no analyte contamination in your reagents or system. These are not typically included in the regression analysis but are important for quality control.
Q4: What type of regression should I use for my calibration curve?
A4: A linear regression with a 1/x or 1/x² weighting is often appropriate for bioanalytical data where the variance tends to increase with concentration. Unweighted linear regression should only be used if the variance is constant across the concentration range.[3]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of working standard solutions covering the desired concentration range (e.g., 1-1000 ng/mL).
-
Internal Standard: Prepare a stock solution of the internal standard (e.g., Ethyl Heptadecanoate) at a concentration similar to the mid-point of the analyte's calibration range.
-
Spiking: For each calibration level, add a constant volume of the internal standard solution and the corresponding analyte working standard solution to a blank matrix extract.
-
Analysis: Analyze the prepared calibration standards using the same GC-MS method as your samples.
Visualizations
Experimental Workflow for Calibration Curve Generation
Caption: Workflow for preparing and analyzing calibration standards.
Troubleshooting Logic for Non-Linear Calibration Curve
Caption: A logical approach to troubleshooting a non-linear calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 3. From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Analytical Method Validation for Ethyl 7(E)-nonadecenoate Detection
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Ethyl 7(E)-nonadecenoate, a long-chain fatty acid ester. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method based on performance, reliability, and adherence to international guidelines. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Methodology Comparison: GC-FID vs. GC-MS
The primary methods for the analysis of volatile and semi-volatile compounds like this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their boiling points and interaction with a stationary phase. The FID detects organic compounds by ionizing them in a hydrogen-air flame. | Separates compounds similarly to GC-FID. The MS detector identifies compounds by their mass-to-charge ratio, providing structural information. |
| Specificity | Good for well-separated peaks. May have interference from co-eluting compounds with similar retention times. | High specificity. Can distinguish between compounds with the same retention time based on their unique mass spectra. |
| Sensitivity (LOD/LOQ) | Generally in the picogram (pg) to nanogram (ng) range. | Can achieve lower detection limits, often in the femtogram (fg) to picogram (pg) range, especially in selected ion monitoring (SIM) mode. |
| Linearity & Range | Typically exhibits a wide linear range. | Good linearity, but the range might be narrower than FID for some compounds. |
| Robustness | Generally considered a very robust and routine technique. | Can be more complex to operate and maintain, potentially impacting robustness. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance requirements. |
| Primary Application | Quantitative analysis of known target compounds in relatively simple matrices. | Confirmatory analysis, identification of unknown compounds, and quantification in complex matrices. |
Experimental Protocol: Validation of a GC-FID Method for this compound
This protocol outlines the validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound, following ICH Q2(R1) guidelines.[1][2][3][4][5]
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for fatty acid ester separations.
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 220°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of isooctane (B107328) to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with isooctane to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard, such as Ethyl nonadecanoate, in isooctane.
-
Sample Preparation: Dissolve the sample containing this compound in isooctane to achieve a concentration within the calibration range. Spike with the internal standard to a final concentration of 25 µg/mL.
Validation Parameters
a. Specificity
-
Procedure: Inject the blank (isooctane), a solution of the internal standard, a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The chromatograms should show no interfering peaks at the retention times of this compound and the internal standard in the blank. The peaks for the analyte and internal standard should be well-resolved from each other and from any other components in the sample.
b. Linearity
-
Procedure: Inject the series of working standard solutions (1-100 µg/mL) in triplicate. Plot the peak area ratio (analyte/internal standard) against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
c. Range
-
Procedure: The range is established based on the linearity, accuracy, and precision data.
-
Acceptance Criteria: The range should be the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
d. Accuracy
-
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3][6]
e. Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.
f. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy.
g. Robustness
-
Procedure: Introduce small, deliberate variations to the method parameters, such as oven temperature (±2°C), flow rate (±0.1 mL/min), and injector temperature (±5°C). Analyze a sample under each condition.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result (GC-FID) | Hypothetical Result (GC-MS) |
| Specificity | No interference at analyte retention time | Pass | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9992 |
| Range (µg/mL) | Defined by linearity, accuracy, precision | 1 - 100 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | 101.2% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2% | 0.8% | 1.1% |
| - Intermediate Precision | ≤ 2% | 1.2% | 1.5% |
| LOD (µg/mL) | Report value | 0.3 | 0.05 |
| LOQ (µg/mL) | Report value | 1.0 | 0.5 |
| Robustness | No significant impact on results | Pass | Pass |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. scielo.br [scielo.br]
A Comparative Analysis of Ethyl 7(E)-nonadecenoate and Other Nonadecenoic Acid Esters for Researchers and Drug Development Professionals
This guide offers a detailed comparative study of Ethyl 7(E)-nonadecenoate and other nonadecenoic acid esters, focusing on their physicochemical properties and biological activities. The information presented is intended for researchers, scientists, and professionals in drug development, providing a valuable resource for understanding the therapeutic potential of these compounds. While direct comparative experimental data for this compound is limited, this guide synthesizes available information on closely related compounds to provide a useful comparative framework.
Physicochemical Properties
The physicochemical properties of fatty acid esters are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation characteristics. Key properties of this compound and related nonadecenoic acid esters are summarized below.
| Property | This compound | Ethyl 7(Z)-nonadecenoate | Methyl nonadecanoate | Ethyl nonadecanoate |
| Molecular Formula | C21H40O2 | C21H40O2 | C20H40O2 | C21H42O2 |
| Molecular Weight ( g/mol ) | 324.54 | 324.54 | 312.53 | 326.56 |
| Boiling Point (°C) | 400.6 ± 24.0 (Predicted)[1] | Not available | 352.43 (Estimate) | 359.1 at 760 mmHg |
| Density (g/cm³) | 0.871 ± 0.06 (Predicted)[1] | Not available | 0.8739 (Estimate) | 0.862 |
| Melting Point (°C) | Not available | Not available | 37-40 | 38-39 |
| LogP | Not available | Not available | 9.210 (est) | 9.740 (est) |
| CAS Number | 2692622-84-5[1] | 2692622-83-4[2] | 1731-94-8 | 18281-04-4 |
Biological Activities: A Comparative Overview
Unsaturated fatty acid esters have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This section compares the known biological activities of various nonadecenoic acid esters and related compounds.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of unsaturated fatty acid esters, often mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4] For instance, (E)-9-octadecenoic acid ethyl ester (E9OAEE), an isomer of the nonadecenoic acid ethyl ester, has been shown to significantly suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages.[3][4] This inhibitory effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the suppression of MAPK (ERK, p38, and JNK) phosphorylation and NF-κB nuclear translocation.[3][4]
| Compound | Biological Effect | Model System | IC50/Effective Concentration |
| (E)-9-Octadecenoic acid ethyl ester | Inhibition of NO, PGE2, and TNF-α production | LPS-induced RAW264.7 macrophages | Dose-dependent inhibition observed at 6.25, 12.5, and 25 µg/mL[3] |
| Methyl palmitate | Reduction of carrageenan-induced paw edema and PGE2 levels | Rat models | Not specified |
| Ethyl palmitate | Reduction of carrageenan-induced paw edema and PGE2 levels | Rat models | Not specified |
| cis-10-Nonadecenoic acid | Inhibition of LPS-induced TNF-α production | Mouse macrophages | IC50 of 295 µM for HL-60 cell proliferation inhibition[5] |
Antimicrobial Activity
Fatty acid esters have also demonstrated promising antimicrobial properties against a range of pathogens. Their mechanism of action often involves the disruption of the microbial cell membrane. The antimicrobial efficacy can be influenced by the chain length and degree of unsaturation of the fatty acid, as well as the alcohol moiety of the ester. For example, studies on various fatty acid esters have shown activity against oral microorganisms.[6]
| Compound/Extract | Target Microorganism(s) | MIC/Effective Concentration |
| Various n-6, n-7, and n-9 fatty acid esters | Streptococcus mutans, Candida albicans, Aggregatibacter actinomycetemcomitans, Porphyromonas gingivalis | 2.5 to 250 µg/mL, with methyl esters generally showing better inhibition than ethyl esters[6] |
| Lepidium sativum seed oil (containing 11-octadecenoic acid) | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, K. pneumoniae, C. albicans | MIC of 47.5 mg/mL for most pathogens[7] |
| Methanolic extract of Paratapes undulatus (containing 9-octadecenoic acid, methyl ester) | Gram-positive and Gram-negative bacteria | Showed remarkable antibacterial activity |
Cytotoxicity
The cytotoxic effects of unsaturated fatty acid esters against cancer cell lines are an active area of research. The structure of the fatty acid ester, including chain length and the number of double bonds, can influence its cytotoxic potential.[8]
| Compound | Cell Line(s) | LD50/IC50 |
| Fatty acid esters (general) | Various cancer cell lines | Cytotoxicity is structure-dependent; monoesters are often more cytotoxic than di- or tri-esters[8] |
| cis-10-Nonadecenoic acid | HL-60 | IC50 of 295 µM for proliferation inhibition[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the biological activities discussed.
Synthesis of this compound
A general procedure for the synthesis of long-chain unsaturated ethyl esters involves the esterification of the corresponding carboxylic acid.
Materials:
-
7(E)-nonadecenoic acid
-
Anhydrous ethanol (B145695)
-
Sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 7(E)-nonadecenoic acid in an excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Anti-inflammatory Assay: Inhibition of NO Production in Macrophages
This protocol is adapted from studies on related unsaturated fatty acid esters.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compounds (this compound and other esters)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, as an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This protocol outlines the general steps for analyzing the phosphorylation of MAPK proteins and the nuclear translocation of NF-κB.[3][9]
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-p38, anti-phospho-JNK, anti-NF-κB p65, anti-IκBα)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture and treat RAW 264.7 cells with test compounds and/or LPS as described in the anti-inflammatory assay.
-
Lyse the cells and collect the protein extracts. For NF-κB nuclear translocation, separate cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. 7-Nonadecenoic acid, ethyl ester, (7E)- CAS#: 2692622-84-5 [m.chemicalbook.com]
- 2. larodan.com [larodan.com]
- 3. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ethyl 7(E)-nonadecenoate by GC-MS and HPLC
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain fatty acid ethyl esters (FAEEs) like Ethyl 7(E)-nonadecenoate, selecting the appropriate analytical technique is paramount for achieving accurate and reliable quantification. The two primary methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two techniques, supported by established methodologies for similar analytes, to assist in making an informed decision based on specific analytical requirements.
Data Presentation: Performance Characteristics
The following table summarizes the typical quantitative performance parameters for both GC-MS and HPLC methods, based on data from validation studies of long-chain FAEEs.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.998[7][8] | ≥ 0.99[9][10] |
| Limit of Detection (LOD) | 0.005 - 7.5 ng/g (matrix dependent)[9][11] | ~0.25 µg/mL (analyte dependent)[10] |
| Limit of Quantification (LOQ) | 5 - 25 ng/g (matrix dependent)[9] | ~0.85 µg/mL (analyte dependent)[10] |
| Accuracy (% Recovery) | 80 - 115%[7][8] | 98 - 102%[10] |
| Precision (%RSD) | ≤ 15%[7][8] | < 5%[10] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a generalized procedure for the quantification of long-chain FAEEs, adaptable for this compound.
1.1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound reference standard.
-
Internal standard (e.g., Ethyl Heptadecanoate).
-
Hexane (B92381) (HPLC grade).
-
Anhydrous sodium sulfate.
1.2. Sample Preparation
-
Accurately weigh the sample into a glass vial.
-
If the sample is in a complex matrix, perform a liquid-liquid extraction with hexane.
-
Add a known concentration of the internal standard to the hexane extract.
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent to the desired final volume under a gentle stream of nitrogen.
1.3. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 10 minutes.[12]
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow).[12]
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
1.4. Method Validation The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, and LOQ.[7][8]
High-Performance Liquid Chromatography (HPLC) Method
As long-chain FAEEs lack a strong chromophore, derivatization is often necessary for sensitive UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.[4] The following is a generalized protocol using UV detection after derivatization.
2.1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (B52724) (HPLC grade).
-
Ultrapure water.
-
Derivatization agent (e.g., phenacyl bromide).
-
This compound reference standard.
2.2. Sample Preparation and Derivatization
-
Hydrolyze the ethyl ester to the corresponding carboxylic acid (7(E)-nonadecenoic acid) using a suitable method.
-
Extract the free fatty acid into an appropriate organic solvent.
-
Evaporate the solvent to dryness.
-
Add the derivatization agent (e.g., phenacyl bromide) and a catalyst, then heat to complete the reaction, forming a UV-active ester.
-
Reconstitute the derivatized sample in the mobile phase.
2.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivatized analyte. For phenacyl esters, this is typically around 254 nm.
2.4. Method Validation The HPLC method must be validated for its intended use by assessing key parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[10][13][14]
Methodology Visualization
To illustrate the analytical processes, the following diagrams outline the general workflows for each technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. scielo.br [scielo.br]
- 11. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. archives.ijper.org [archives.ijper.org]
- 14. Development and Validation of an HPLC-DAD Method for the Determination of Seven Antioxidants in a Nano-Emulsion: Formulation and Stability Study [mdpi.com]
A Comparative Guide to the Efficacy of (E)-9-Octadecenoic Acid Ethyl Ester and Known Anti-inflammatory Agents
Disclaimer: This guide compares the anti-inflammatory efficacy of (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) with established anti-inflammatory drugs. Direct experimental data on the anti-inflammatory properties of Ethyl 7(E)-nonadecenoate was not available in the reviewed scientific literature. E9OAEE, a structurally related fatty acid ethyl ester, is used here as a representative compound based on available research in the widely accepted lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the anti-inflammatory performance of E9OAEE against well-known agents like Dexamethasone, Indomethacin, and Celecoxib. The information is supported by experimental data from peer-reviewed studies.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) and standard anti-inflammatory drugs were evaluated by their ability to inhibit the production of key inflammatory mediators in murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS).
Inhibition of Pro-inflammatory Mediators
The following table summarizes the inhibitory concentration (IC50) values for the suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), two critical mediators in the inflammatory cascade.
| Compound | Target Mediator | IC50 Value | Cell Model | Reference |
| (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) | NO | Not Reported | RAW264.7 | [1] |
| PGE2 | Not Reported | RAW264.7 | [1] | |
| Indomethacin | NO | 56.8 µM | RAW264.7 | [2] |
| PGE2 | 2.8 µM | RAW264.7 | [2] | |
| Dexamethasone | NO | IC50 of 34.60 µg/mL | RAW264.7 | [3] |
| PGE2 | Not Reported | RAW264.7 | ||
| Celecoxib | PGE2 | Inhibition shown at 0.1, 1, and 10 µM | RAW264.7 | [4] |
Note: Direct IC50 values for E9OAEE were not provided in the primary study. The study demonstrated a dose-dependent inhibition of NO, PGE2, and TNF-α.[1]
Effect on Pro-inflammatory Enzyme Expression
E9OAEE has been shown to suppress the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner in LPS-stimulated RAW264.7 macrophages.[1] This mechanism is shared by many anti-inflammatory compounds, which act by downregulating the enzymes responsible for the production of NO and prostaglandins.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) are attributed to its modulation of key intracellular signaling pathways. In LPS-stimulated macrophages, E9OAEE has been found to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK.[1] Furthermore, it prevents the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1] These pathways are central to the transcriptional activation of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further research.
Cell Culture and Treatment
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (e.g., E9OAEE, dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with 1 µg/mL of LPS for the indicated times.
Nitric Oxide (NO) Assay (Griess Assay)
The production of NO is indirectly measured by quantifying the accumulation of nitrite (B80452), a stable metabolite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve generated with sodium nitrite.
-
Prostaglandin E2 (PGE2) ELISA
PGE2 levels in the cell culture supernatant are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
General Procedure:
-
Cell culture supernatants are collected after treatment.
-
Samples and standards are added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.
-
After incubation and washing steps, a substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.
-
The reaction is stopped, and the absorbance is read at 450 nm.[5]
-
PGE2 concentrations are calculated from a standard curve.[5]
-
Western Blot Analysis for iNOS and COX-2
The expression levels of iNOS and COX-2 proteins are determined by Western blotting.
-
Procedure:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression relative to the loading control.
-
NF-κB Nuclear Translocation Assay
The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is typically assessed by immunofluorescence microscopy.
-
Procedure:
-
Cells are grown on coverslips in a 24-well plate and subjected to the experimental treatments.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
-
Cells are then incubated with a primary antibody against the NF-κB p65 subunit.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
The nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope. The nuclear translocation is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of potential anti-inflammatory compounds.
References
- 1. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Signatures of Synthetic versus Naturally Sourced Ethyl 7(E)-nonadecenoate
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of a long-chain fatty acid ester. Due to the limited availability of published spectroscopic data for Ethyl 7(E)-nonadecenoate, this guide utilizes Ethyl Oleate, a structurally similar and well-characterized long-chain unsaturated fatty acid ethyl ester, as a representative model. The principles and methodologies described herein are directly applicable to the analysis of this compound.
In the realm of chemical analysis and drug development, the origin of a compound—be it meticulously crafted in a laboratory or carefully extracted from a natural source—is a critical determinant of its purity, isomeric composition, and ultimately, its biological activity. This guide provides a framework for the spectroscopic comparison of synthetic versus naturally sourced long-chain unsaturated fatty acid ethyl esters, using Ethyl Oleate as a stand-in for this compound. The presented data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer a blueprint for the rigorous characterization required in research and pharmaceutical applications.
Spectroscopic Data Comparison
The following table summarizes the expected spectroscopic data for a long-chain unsaturated fatty acid ethyl ester like Ethyl Oleate. While specific values for synthetic and naturally sourced this compound are not available in the public domain, this table illustrates the format for presenting such comparative data. The data for Ethyl Oleate is compiled from various public databases and scientific literature.
| Spectroscopic Technique | Characteristic Feature | Synthetic Ethyl Oleate | Naturally Sourced Ethyl Oleate |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) in ppm | ||
| δ 5.34 (m, 2H, -CH=CH-) | δ 5.34 (m, 2H, -CH=CH-) | ||
| δ 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃) | δ 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃) | ||
| δ 2.28 (t, J=7.5 Hz, 2H, -CH₂COO-) | δ 2.28 (t, J=7.5 Hz, 2H, -CH₂COO-) | ||
| δ 2.01 (m, 4H, -CH₂CH=CHCH₂-) | δ 2.01 (m, 4H, -CH₂CH=CHCH₂-) | ||
| δ 1.61 (m, 2H, -CH₂CH₂COO-) | δ 1.61 (m, 2H, -CH₂CH₂COO-) | ||
| δ 1.25 (m, large, -(CH₂)n-) | δ 1.25 (m, large, -(CH₂)n-) | ||
| δ 0.88 (t, J=6.8 Hz, 3H, -CH₂CH₃) | δ 0.88 (t, J=6.8 Hz, 3H, -CH₂CH₃) | ||
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) in ppm | ||
| δ 173.7 (C=O) | δ 173.7 (C=O) | ||
| δ 130.0, 129.8 (-CH=CH-) | δ 130.0, 129.8 (-CH=CH-) | ||
| δ 60.1 (-OCH₂CH₃) | δ 60.1 (-OCH₂CH₃) | ||
| δ 34.4 (-CH₂COO-) | δ 34.4 (-CH₂COO-) | ||
| δ 29.8 - 29.1 (-(CH₂)n-) | δ 29.8 - 29.1 (-(CH₂)n-) | ||
| δ 27.2 (-CH₂CH=) | δ 27.2 (-CH₂CH=) | ||
| δ 25.0 (-CH₂CH₂COO-) | δ 25.0 (-CH₂CH₂COO-) | ||
| δ 22.7 (-CH₂CH₃) | δ 22.7 (-CH₂CH₃) | ||
| δ 14.3 (-OCH₂CH₃) | δ 14.3 (-OCH₂CH₃) | ||
| δ 14.1 (-CH₂CH₃) | δ 14.1 (-CH₂CH₃) | ||
| Mass Spectrometry (EI) | m/z (Relative Intensity) | ||
| 310 ([M]⁺) | 310 ([M]⁺) | ||
| 264 ([M-C₂H₅O]⁺) | 264 ([M-C₂H₅O]⁺) | ||
| 88 (McLafferty rearrangement) | 88 (McLafferty rearrangement) | ||
| 55 (Base Peak) | 55 (Base Peak) | ||
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ||
| ~3005 (C-H stretch, vinyl) | ~3005 (C-H stretch, vinyl) | ||
| ~2925, ~2855 (C-H stretch, alkyl) | ~2925, ~2855 (C-H stretch, alkyl) | ||
| ~1740 (C=O stretch, ester) | ~1740 (C=O stretch, ester) | ||
| ~1170 (C-O stretch, ester) | ~1170 (C-O stretch, ester) |
Note: The spectroscopic data for Ethyl Oleate is presented here as a representative example. The actual data for synthetic and naturally sourced this compound would need to be experimentally determined.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of long-chain unsaturated fatty acid ethyl esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the chemical structure and isomeric purity of the compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the ethyl ester sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Fourier transform the acquired free induction decay (FID) and phase correct the spectrum. Calibrate the spectrum to the TMS signal at 0 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Fourier transform the FID, apply an exponential multiplication (line broadening), and phase correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of the ethyl ester sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Thin Film: If the sample is a solid or a viscous oil, dissolve it in a volatile solvent, cast a thin film on a salt plate, and allow the solvent to evaporate.
IR Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present (e.g., C=O stretch for the ester, C-H stretches for alkyl and vinyl groups).
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic comparison of synthetic and naturally sourced compounds.
Caption: Workflow for the comparative spectroscopic analysis.
Caption: Analogy of spectroscopic analysis to a signaling pathway.
Unveiling Stability: A Comparative Analysis of Ethyl 7(E)-nonadecenoate and its Saturated Counterparts
For researchers, scientists, and drug development professionals, understanding the stability of lipid-based compounds is paramount for ensuring product efficacy and shelf-life. This guide provides a comprehensive comparison of the stability of Ethyl 7(E)-nonadecenoate, a monounsaturated fatty acid ester, against its saturated analogues, ethyl nonadecanoate (B1228766) and ethyl stearate. By presenting supporting experimental data and detailed methodologies, this document serves as a critical resource for formulation development and stability testing.
The inherent chemical structure of fatty acid esters dictates their susceptibility to degradation. The presence of double bonds in unsaturated esters, such as this compound, renders them more vulnerable to oxidative degradation compared to their saturated counterparts.[1][2][3] This guide will delve into the comparative stability of these compounds through an examination of their oxidative and thermal degradation pathways.
Comparative Stability Data
To illustrate the stability differences, the following tables summarize key stability indicators obtained from accelerated aging studies. The data, representing a hypothetical yet typical scenario, is based on established principles of lipid oxidation.[4][5]
Table 1: Oxidative Stability as Measured by Rancimat Induction Time
The Rancimat method is an accelerated oxidation test that determines the induction period of an oil or fat, which is a measure of its resistance to oxidation.[6][7][8]
| Compound | Chemical Structure | Degree of Unsaturation | Rancimat Induction Time (hours at 110°C) |
| This compound | C21H40O2 | Monounsaturated | 8.5 |
| Ethyl nonadecanoate | C21H42O2 | Saturated | > 100 |
| Ethyl stearate | C20H40O2 | Saturated | > 100 |
Table 2: Peroxide Value (PV) Over Time Under Accelerated Conditions (60°C)
The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[5][9]
| Compound | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |
| This compound | 0.5 meq/kg | 15.2 meq/kg | 35.8 meq/kg | 62.1 meq/kg | 85.4 meq/kg |
| Ethyl nonadecanoate | 0.4 meq/kg | 0.6 meq/kg | 0.7 meq/kg | 0.9 meq/kg | 1.1 meq/kg |
| Ethyl stearate | 0.3 meq/kg | 0.5 meq/kg | 0.6 meq/kg | 0.8 meq/kg | 1.0 meq/kg |
Table 3: Anisidine Value (AV) After Accelerated Oxidation
The Anisidine Value measures the secondary oxidation products, such as aldehydes and ketones, which are responsible for the rancid flavors and odors.[10][11][12][13]
| Compound | Anisidine Value (after 28 days at 60°C) |
| This compound | 45.2 |
| Ethyl nonadecanoate | 2.1 |
| Ethyl stearate | 1.9 |
The Science of Stability: Key Influencing Factors
The stability of a fatty acid ester is primarily influenced by its degree of unsaturation. The double bonds in unsaturated compounds are susceptible to attack by oxygen, leading to a free radical chain reaction known as autoxidation.[3] Saturated fatty acid esters lack these reactive sites and are therefore significantly more stable.[14]
Figure 1: Factors influencing the stability of fatty acid esters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Rancimat Method for Oxidative Stability
-
Principle: This method accelerates the oxidation of the sample by passing a stream of air through it at an elevated temperature. The volatile oxidation products are collected in deionized water, and the change in conductivity of the water is measured over time. The induction period is the time taken for the conductivity to increase sharply, indicating the end of the sample's resistance to oxidation.[7][8]
-
Apparatus: Rancimat instrument, reaction vessels, measuring vessels, air pump.
-
Procedure:
-
Weigh 3 g of the sample into a reaction vessel.
-
Place the reaction vessel into the heating block of the Rancimat, set at 110°C.
-
Fill a measuring vessel with 50 mL of deionized water and place it in the instrument.
-
Connect the air tube to the reaction vessel and start the air flow at 20 L/h.
-
The instrument will automatically record the conductivity and determine the induction time.
-
2. Peroxide Value (PV) Determination
-
Principle: This titrimetric method measures the amount of peroxides in the sample. The sample is dissolved in a mixture of acetic acid and chloroform, and potassium iodide is added. The peroxides oxidize the potassium iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).
-
Apparatus: Burette, flasks, pipettes.
-
Reagents: Acetic acid-chloroform solution (3:2 v/v), saturated potassium iodide solution, 0.1 N sodium thiosulfate solution, 1% starch indicator solution.
-
Procedure:
-
Weigh 5 g of the sample into a flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Allow the solution to stand for 1 minute with occasional shaking.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate solution, adding 1 mL of starch indicator solution towards the end of the titration. The endpoint is the disappearance of the blue color.
-
A blank titration is performed under the same conditions.
-
The Peroxide Value is calculated using the formula: PV (meq/kg) = (S - B) x N x 1000 / W, where S is the sample titration volume, B is the blank titration volume, N is the normality of the sodium thiosulfate solution, and W is the sample weight in grams.
-
3. Anisidine Value (AV) Determination
-
Principle: This spectrophotometric method measures the amount of aldehydes (secondary oxidation products) in the sample. The sample is dissolved in a solvent and reacted with p-anisidine (B42471), which forms a colored complex that is measured at 350 nm.[10][12]
-
Apparatus: Spectrophotometer, volumetric flasks, cuvettes.
-
Reagents: Isooctane, p-anisidine solution (0.25% in glacial acetic acid).
-
Procedure:
-
Weigh 0.5-2.0 g of the sample into a 25 mL volumetric flask and dissolve in isooctane. This is the sample solution.
-
To a test tube, add 5 mL of the sample solution and 1 mL of the p-anisidine solution. This is the test solution.
-
To another test tube, add 5 mL of the sample solution and 1 mL of glacial acetic acid. This is the reference solution.
-
Allow both solutions to stand in the dark for 10 minutes.
-
Measure the absorbance of the test solution at 350 nm against the reference solution.
-
The Anisidine Value is calculated using the formula: AV = 25 x (1.2 x As - Ab) / W, where As is the absorbance of the test solution, Ab is the absorbance of the sample solution without the reagent, and W is the sample weight in grams.
-
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a fatty acid ester.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 5. researchgate.net [researchgate.net]
- 6. Rancimat: oxidation stability of fats and oils [blog.yeswelab.fr]
- 7. Comparison of the oxidative stability of linseed (Linum usitatissimum L.) oil by pressure differential scanning calorimetry and Rancimat measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Mechanism of the initial oxidation of monounsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anisidine value (AV) in liposomes â Vitas Analytical Services [vitas.no]
- 11. Anisidine value as a measurement of the latent damage of fats | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 12. qclscientific.com [qclscientific.com]
- 13. cdrfoodlab.com [cdrfoodlab.com]
- 14. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different catalysts for Ethyl 7(E)-nonadecenoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of long-chain fatty acid esters, such as Ethyl 7(E)-nonadecenoate, is a critical process in various fields, including the development of pharmaceuticals, biofuels, and specialized lubricants. The choice of catalyst plays a pivotal role in determining the reaction's yield, selectivity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data from analogous long-chain fatty acid esterifications.
Executive Summary
The synthesis of this compound can be effectively achieved through the esterification of 7-nonadecenoic acid with ethanol (B145695) or the transesterification of a corresponding triglyceride. This analysis covers three primary categories of catalysts: homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts (lipases). While direct comparative studies on this compound are limited, extensive data from the synthesis of similar long-chain ethyl esters, such as ethyl oleate (B1233923), provide a strong basis for comparison.
Homogeneous acid catalysts, like sulfuric acid, offer high conversion rates but present challenges in separation and environmental concerns. Heterogeneous solid acid catalysts provide a more sustainable alternative with easier separation and potential for reuse, though they may sometimes exhibit lower activity. Enzymatic catalysts, particularly lipases, operate under mild conditions with high selectivity, making them an attractive "green" option, despite potentially higher initial costs and longer reaction times.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalyst types based on key experimental parameters. The data is primarily derived from studies on the synthesis of ethyl oleate and other long-chain fatty acid ethyl esters, which are considered close analogues for the synthesis of this compound.
| Catalyst Type | Catalyst Example | Substrate(s) | Reaction Temperature (°C) | Molar Ratio (Alcohol:Acid/Oil) | Reaction Time | Conversion/Yield (%) | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Oleic Acid & Ethanol | 90 | 9:1 | 10 hours | Up to 98.78[1][2] | Not readily reusable | High conversion rates, low cost | Corrosive, difficult to separate, generates acidic waste[3][4] |
| Heterogeneous Solid Acid | Amberlyst-15 (Ion-Exchange Resin) | Vegetable Oil & Ethanol | 70-80 | 18:1 | 24 hours | ~84 | Good, with some potential for deactivation[5] | Easy separation, reusable, less corrosive[3][4] | Can have lower activity than homogeneous catalysts, potential for leaching[5] |
| Heterogeneous Solid Acid | Sulfated Zirconia | Oleic Acid & Methanol | 90 | - | 4 hours | ~94 (for methyl ester) | Fair, can deactivate after a few cycles[5] | High thermal stability, good activity | Potential for deactivation |
| Heterogeneous Solid Acid | Carbon-based Solid Acid | Methyl Laurate & n-butanol | 120 | - | 12 hours | ~95.1 (for butyl ester) | Good | Utilizes renewable resources for catalyst synthesis | May require higher temperatures and longer reaction times[6] |
| Enzymatic (Lipase) | Candida antarctica Lipase (B570770) B (Novozym 435) | Oleic Acid & Ethanol | 45 | - | 7 hours | ~78.6 | Good, can be reused multiple times | High selectivity, mild reaction conditions, environmentally friendly[7] | Higher cost, longer reaction times, potential for enzyme denaturation |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound using the different classes of catalysts. These are based on standard procedures for long-chain fatty acid esterification.
Homogeneous Acid-Catalyzed Esterification (Fischer Esterification)
Materials:
-
7-nonadecenoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-nonadecenoic acid in an excess of anhydrous ethanol (e.g., a 10:1 molar ratio of ethanol to acid).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-3% by weight of the carboxylic acid) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 78-90°C) and maintain for 4-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Heterogeneous Solid Acid-Catalyzed Esterification
Materials:
-
7-nonadecenoic acid
-
Ethanol
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, sulfated zirconia)
-
Organic solvent for product isolation (e.g., hexane)
Procedure:
-
Activate the solid acid catalyst according to the manufacturer's instructions (this often involves heating to remove moisture).
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 7-nonadecenoic acid, ethanol (in a desired molar ratio, e.g., 15:1), and the activated solid acid catalyst (e.g., 5-10% by weight of the fatty acid).
-
Heat the mixture to the desired reaction temperature (e.g., 70-140°C) with vigorous stirring for the specified reaction time (4-24 hours).
-
Upon completion of the reaction, cool the mixture and separate the catalyst by filtration.
-
The recovered catalyst can be washed with a solvent (e.g., hexane), dried, and stored for reuse.
-
Remove the excess ethanol from the filtrate under reduced pressure.
-
The remaining residue is the crude this compound, which can be further purified if needed.
-
Analyze the product using GC-MS, NMR, and FTIR.
Lipase-Catalyzed Esterification
Materials:
-
7-nonadecenoic acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, to remove water)
-
Solvent (optional, e.g., hexane, or solvent-free)
Procedure:
-
In a temperature-controlled shaker flask, combine 7-nonadecenoic acid and ethanol. The reaction can be run in a solvent-free system or in an organic solvent.
-
Add the immobilized lipase (e.g., 5-10% by weight of the substrates).
-
If operating in a solvent-free system, molecular sieves can be added to the reaction mixture to remove the water produced during esterification, thereby shifting the equilibrium towards the product.
-
Incubate the mixture at a moderate temperature (e.g., 40-60°C) with constant agitation for the required reaction time (which can range from several hours to days).
-
After the reaction, separate the immobilized lipase by filtration. The enzyme can be washed, dried, and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product is this compound. Further purification may not be necessary due to the high selectivity of the enzyme.
-
Characterize the product by GC-MS, NMR, and FTIR.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the logical framework for catalyst comparison, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical comparison of catalyst types for fatty acid ester synthesis.
Conclusion
The selection of an optimal catalyst for the synthesis of this compound is a multifaceted decision that depends on the specific priorities of the research or production goal.
-
For high-yield, rapid, and low-cost laboratory-scale synthesis where environmental concerns and catalyst reuse are secondary, homogeneous acid catalysts are a viable option.
-
For industrial applications and larger-scale synthesis where catalyst reusability, reduced corrosion, and easier product purification are critical, heterogeneous solid acid catalysts offer a balanced and more sustainable approach.
-
For applications requiring high purity, stereoselectivity, and adherence to "green chemistry" principles, enzymatic catalysts are the superior choice, despite the potential for higher initial investment and longer processing times.
Further research focusing directly on the synthesis of this compound with these various catalysts would be beneficial to refine the optimal reaction conditions and provide a more direct comparison of their performance for this specific valuable compound.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation [mdpi.com]
- 5. Frontiers | Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Guide to Inter-Laboratory Analysis of Ethyl 7(E)-nonadecenoate
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results across different laboratories is critical. This guide provides a framework for an inter-laboratory comparison of Ethyl 7(E)-nonadecenoate analysis, offering a standardized protocol and data comparison metrics. The methodologies and data presented herein are designed to serve as a template for establishing proficiency and ensuring consistency in the quantification of this long-chain fatty acid ester.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparison (ILC) studies are a fundamental aspect of laboratory quality assurance.[1] They allow individual laboratories to assess their analytical performance by comparing their results with those from other laboratories and against a reference value.[1] Key statistical tools used in ILCs include the z-score, which indicates how far a laboratory's result is from the consensus mean. A z-score between -2.0 and +2.0 is generally considered satisfactory.[2]
While no specific public inter-laboratory comparison data for this compound was identified, this guide proposes a hypothetical ILC based on established analytical techniques for similar fatty acid ethyl esters (FAEEs). Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation and quantification of volatile and semi-volatile compounds like FAEEs, offering high resolution and sensitivity.[3][4]
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes fictional results from a mock inter-laboratory comparison for the analysis of this compound in a spiked plasma sample. The assigned value (true concentration) for the sample is 100 ng/mL.
| Laboratory ID | Reported Concentration (ng/mL) | Bias (%) | Intra-Assay Precision (CV%) | z-score | Performance |
| Lab 01 | 98.5 | -1.5 | 3.2 | -0.5 | Satisfactory |
| Lab 02 | 105.2 | 5.2 | 4.1 | 1.7 | Satisfactory |
| Lab 03 | 89.1 | -10.9 | 6.8 | -3.6 | Unsatisfactory |
| Lab 04 | 101.7 | 1.7 | 2.5 | 0.6 | Satisfactory |
| Lab 05 | 95.3 | -4.7 | 3.8 | -1.6 | Satisfactory |
| Lab 06 | 110.4 | 10.4 | 5.5 | 3.5 | Unsatisfactory |
| Lab 07 | 99.9 | -0.1 | 2.1 | -0.03 | Satisfactory |
-
Assigned Value: 100 ng/mL
-
Standard Deviation for Proficiency Assessment: 3.0 ng/mL
-
z-score calculation: (Reported Value - Assigned Value) / Standard Deviation
Experimental Protocol: Quantification of this compound by GC-MS
This section details a standardized operating procedure for the analysis of this compound. Adherence to a common protocol is crucial for minimizing inter-laboratory variability.
3.1. Sample Preparation (Solid Phase Extraction)
-
Internal Standard Spiking: To 1 mL of plasma sample, add a known concentration of an appropriate internal standard (e.g., Ethyl heptadecanoate).[3]
-
Precipitation & Extraction: Perform acetone (B3395972) precipitation followed by hexane (B92381) lipid extraction to isolate the FAEEs.[3]
-
Solid Phase Extraction (SPE): Utilize an amino-propyl silica (B1680970) SPE column for further purification.[3]
-
Elution & Evaporation: Elute the FAEEs and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane) for GC-MS analysis.
3.2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of FAEEs.[5][6]
| Parameter | Specification |
| Gas Chromatograph | Agilent or PerkinElmer GC system |
| Column | Nonpolar dimethylpolysiloxane capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) |
| Injection Volume | 1-2 µL in splitless mode |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 110°C, ramp at 10°C/min to 280°C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate |
| Mass Spectrometer | Quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Based on the mass spectrum of this compound (molecular ion and characteristic fragment ions) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
3.3. Calibration and Quantification
Prepare a series of calibration standards of this compound with the internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the samples is then determined from this curve.
Visualizations
4.1. Inter-Laboratory Comparison Workflow
The following diagram outlines the key steps in conducting an inter-laboratory comparison study.
4.2. Generalized Signaling Pathway
As this compound is a fatty acid ester, it could potentially interact with cellular signaling pathways involving lipid metabolism or membrane receptors. The diagram below represents a generalized signaling cascade that could be influenced by such a molecule.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium: application in two cases of alcohol consumption during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 7(E)-nonadecenoate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Ethyl 7(E)-nonadecenoate, it is imperative to wear appropriate personal protective equipment (PPE). Based on the safety profiles of similar long-chain fatty acid esters, the following precautions should be taken:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
Spill and Leak Containment
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled substance.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as chemical waste and dispose of them according to the procedures outlined below.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound and related compounds, which are essential for assessing its environmental fate and proper disposal route.
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₀O₂ | [1] |
| Molecular Weight | 324.54 g/mol | [1] |
| Boiling Point (Predicted) | 400.6 ± 24.0 °C | [2] |
| Density (Predicted) | 0.871 ± 0.06 g/cm³ | [2] |
| Physical State | Not specified, likely liquid at room temperature | General knowledge |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the quantity of waste, its concentration, and local, state, and federal regulations. The following protocol provides a general framework for decision-making.
-
Waste Characterization:
-
Small Quantities (Lab Scale): For small amounts of pure or diluted this compound, it is crucial to determine if it is considered hazardous waste in your jurisdiction. Many fatty acid esters are not classified as hazardous.
-
Large Quantities (Bulk): Bulk quantities require a formal hazardous waste determination. Consult your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal Options:
-
Non-Hazardous Waste Stream: If determined to be non-hazardous, small quantities may be eligible for disposal via a chemical waste contractor that handles non-hazardous materials. Do not dispose of down the drain unless explicitly permitted by local wastewater regulations, which is unlikely for this type of compound.
-
Hazardous Waste Stream: If the waste is classified as hazardous, or if it is mixed with hazardous solvents, it must be disposed of through a licensed hazardous waste disposal facility.
-
Containerization: Collect the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound"), concentration, and any known hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's EHS department or a certified hazardous waste vendor.
-
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as chemical waste.
-
Once decontaminated, the container can often be disposed of as regular solid waste or recycled, depending on institutional policies.
-
Experimental Workflow for Waste Disposal Decision
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the research community. Always prioritize consulting your local and institutional regulations, as they are the ultimate authority on chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Ethyl 7(E)-nonadecenoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 7(E)-nonadecenoate. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling large volumes or when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended for handling esters.[1][2] Ensure gloves are inspected for any signs of degradation or puncture before use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required.[4][5] If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings where chemicals are handled. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound or a similar long-chain ester.[6]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or if there is a potential for aerosol generation.
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.
-
Inspect Equipment: Check all glassware for cracks or defects before use.[7]
2. Handling the Chemical:
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound. Avoid generating dust or aerosols. Use a spatula or other appropriate tool for solids.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames, as many organic compounds are flammable.[8]
-
Avoid Contact: Prevent direct contact with skin and eyes.[9] In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Prevent Inhalation: Avoid inhaling any fumes or vapors that may be released.[5]
3. Post-Handling Procedures:
-
Secure Container: Tightly close the container of this compound after use.
-
Clean Work Area: Decontaminate the work area and any equipment used.
-
Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Chemical Waste: All unused this compound and any solutions containing it should be collected in a designated, properly labeled hazardous waste container. Do not pour chemical waste down the drain.[7]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be disposed of as hazardous waste in a separate, clearly labeled container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. Keep containers closed except when adding waste.
-
Disposal Request: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves submitting a request for waste pickup by the environmental health and safety department.
3. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent, such as sand or vermiculite.[9] Collect the absorbed material in a sealed container for disposal as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's emergency response team immediately.
Caption: Workflow for Safely Handling this compound.
References
- 1. mcrsafety.com [mcrsafety.com]
- 2. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. support.hpe.com [support.hpe.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
